2,3-Dihydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOZGYRTNQBSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051782 | |
| Record name | 3-Hydroxy-2-pyridone | |
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Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dihydroxypyridine | |
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CAS No. |
16867-04-2, 84719-32-4 | |
| Record name | 2,3-Dihydroxypyridine | |
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| Record name | 2,3-Pyridinediol | |
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| Record name | 2,3-Dihydroxypyridine | |
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| Record name | 2,3-DIHYDROXYPYRIDINE | |
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| Record name | 2(1H)-Pyridinone, 3-hydroxy- | |
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| Record name | 3-Hydroxy-2-pyridone | |
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| Record name | 2,3-DIHYDROXYPYRIDINE | |
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Foundational & Exploratory
Synthesis of 2,3-Dihydroxypyridine from 2-Hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-dihydroxypyridine, a valuable heterocyclic compound, from the readily available starting material, 2-hydroxypyridine (B17775) (also known as 2-pyridone). This document provides a comprehensive overview of a key synthetic route, including detailed experimental protocols, a summary of quantitative data, and a proposed reaction mechanism. The information is curated for professionals in chemical research and drug development.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to chelate metals. The introduction of a second hydroxyl group onto the 2-hydroxypyridine ring at the 3-position significantly alters the molecule's properties, opening avenues for further functionalization and application.
This guide focuses on a two-step synthetic pathway referenced in the chemical literature, which involves the benzoyloxylation of 2-hydroxypyridine followed by hydrolysis to yield the target diol. This method provides a practical approach for the laboratory-scale synthesis of this compound.
Synthetic Pathway Overview
The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The first stage involves the introduction of a benzoyloxy group at the 3-position of the pyridine (B92270) ring using benzoyl peroxide. The resulting intermediate, 3-(benzoyloxy)-2(1H)-pyridinone, is then hydrolyzed in the second stage to yield this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the synthetic route reported by Ansari, M. Aslam in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry (1985, Vol. 24, pp. 972-973).[1]
Step 1: Synthesis of 3-(Benzoyloxy)-2(1H)-pyridinone
This step involves the free-radical benzoyloxylation of 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine (2-pyridone)
-
Benzoyl Peroxide
-
Chloroform (CHCl₃)
Procedure:
-
A solution of 2-hydroxypyridine and benzoyl peroxide is prepared in chloroform.
-
The reaction mixture is heated under reflux for 24 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue, containing 3-(benzoyloxy)-2(1H)-pyridinone, is carried forward to the next step.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the benzoyloxy intermediate to the final dihydroxypyridine product.
Materials:
-
Crude 3-(Benzoyloxy)-2(1H)-pyridinone from Step 1
-
Hydriodic Acid (HI)
Procedure:
-
The crude 3-(benzoyloxy)-2(1H)-pyridinone is treated with hydriodic acid.
-
The reaction mixture is heated to facilitate hydrolysis.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated.
-
Purification of the crude this compound may be achieved by recrystallization to yield a khaki to grey or brown crystalline powder.[2]
Quantitative Data
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Step 1: Benzoyloxylation | Step 2: Hydrolysis & Final Product |
| Reactants | 2-Hydroxypyridine, Benzoyl Peroxide | 3-(Benzoyloxy)-2(1H)-pyridinone, Hydriodic Acid |
| Solvent | Chloroform | - |
| Reaction Time | 24 hours | Not specified in available literature. |
| Temperature | Heating (Reflux) | Heating |
| Overall Yield | 50% (for the two-step reaction as reported)[1] | - |
| Product Name | 3-(Benzoyloxy)-2(1H)-pyridinone | This compound (also known as 3-Hydroxy-2-pyridone) |
| CAS Number | Not specified in available literature. | 16867-04-2[1][2] |
| Molecular Formula | C₁₂H₉NO₃ | C₅H₅NO₂[1][2] |
| Molecular Weight | 215.21 g/mol | 111.10 g/mol [1][2] |
| Melting Point | Not specified in available literature. | 245 °C (decomposes)[2] |
Proposed Reaction Mechanism
The benzoyloxylation of 2-hydroxypyridine is proposed to proceed via a free-radical mechanism. Benzoyl peroxide serves as a source of benzoyloxy radicals upon thermal decomposition.
Caption: Proposed free-radical mechanism for the benzoyloxylation of 2-hydroxypyridine.
The subsequent hydrolysis of the ester intermediate with hydriodic acid is a standard ester cleavage reaction to yield the final this compound product.
Conclusion
The two-step synthesis of this compound from 2-hydroxypyridine via a benzoyloxylation-hydrolysis sequence is a viable method for accessing this important heterocyclic compound. This guide provides the essential details for researchers to replicate and potentially optimize this synthesis. Further investigation into the purification of the intermediate and final products may lead to improved overall yields. The provided mechanism offers a basis for understanding the reaction and for the potential development of analogous transformations.
References
Tautomeric Forms of 2,3-Dihydroxypyridine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,3-dihydroxypyridine (DHP) in solution. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates. This document summarizes the structural and solvent-dependent factors governing the tautomeric preference of DHP, presents available quantitative data from computational studies, and provides detailed experimental protocols for the elucidation of tautomeric ratios. Furthermore, a logical workflow is proposed for the investigation of DHP tautomers as potential kinase inhibitors, a common application for pyridone scaffolds.
Introduction to the Tautomerism of this compound
This compound (DHP) is a heterocyclic compound capable of existing in multiple tautomeric forms due to the migration of protons between its oxygen and nitrogen atoms. The principal tautomeric forms are the dihydroxy form (enol-enol), the two hydroxy-keto forms (enol-keto), and the diketo form. The equilibrium between these forms is significantly influenced by the solvent environment, with polarity playing a pivotal role.
Theoretical studies employing Density Functional Theory (DFT) have indicated that in solution, the keto forms of DHP are generally more stable.[1] Specifically, in ethanol, the 3-hydroxy-2-pyridone tautomer is predicted to be the most stable.[1] This preference for the keto (or pyridone) form in polar solvents is a well-documented phenomenon for related hydroxypyridines, such as 2-hydroxypyridine (B17775), where the pyridone tautomer is overwhelmingly favored in aqueous solutions.[2][3]
The various tautomers of DHP present distinct hydrogen bonding capabilities, dipole moments, and steric profiles, which in turn dictate their interaction with biological macromolecules. Therefore, a thorough understanding of the tautomeric landscape of DHP is essential for its potential application in medicinal chemistry.
Quantitative Analysis of Tautomeric Equilibrium
While extensive experimental data on the tautomeric equilibrium of this compound across a wide range of solvents is limited in the literature, computational studies provide valuable insights into the relative stabilities of the different tautomers. The following tables summarize the available theoretical data for DHP and comparative experimental data for the closely related 2-hydroxypyridine and 3-hydroxypyridine (B118123) molecules.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer Name | Structure | Relative Energy (kcal/mol) in Vacuo | Relative Energy (kcal/mol) in Ethanol |
| This compound | ![]() | 0.00 | 2.75 |
| 3-Hydroxy-2(1H)-pyridone | ![]() | -2.51 | -4.18 (Most Stable) |
| 2-Hydroxy-3(2H)-pyridone | ![]() | 1.23 | -1.34 |
| Pyridine-2,3(1H,2H)-dione | ![]() | 5.67 | 1.89 |
Data derived from theoretical calculations at the B3LYP/6-31G(d) level of theory.[1]
Table 2: Experimental Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine and 3-Hydroxypyridine in Various Solvents
| Compound | Solvent | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |
| 2-Hydroxypyridine | Gas Phase | ~0.3 | Hydroxypyridine |
| 2-Hydroxypyridine | Cyclohexane | 1.7 | Pyridone |
| 2-Hydroxypyridine | Chloroform | 6.0 | Pyridone |
| 2-Hydroxypyridine | Water | 900 | Pyridone |
| 3-Hydroxypyridine | Water | 1.17 | Nearly Equal |
Data compiled from various experimental studies.[2][4][5]
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Instrumental Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K (or as desired for variable temperature studies).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: A range covering from -1 to 12 ppm.
-
-
Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Identify distinct signals corresponding to the different tautomers. For the 3-hydroxy-2-pyridone tautomer, characteristic signals would include the N-H proton and distinct aromatic protons. The dihydroxy form would show two O-H protons (which may be broad or exchange with solvent) and a different set of aromatic signals.
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals of non-exchangeable protons will give the molar ratio of the tautomers. For example, the ratio of the integral of a specific aromatic proton of one tautomer to that of another can be used.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, water, cyclohexane).
-
Prepare a series of dilutions to determine a suitable concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrumental Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the this compound solution.
-
Identify the absorption maxima (λmax) for the different tautomeric forms. This may require deconvolution of overlapping spectra or comparison with "locked" derivatives where tautomerism is not possible (e.g., N-methylated or O-methylated analogues).
-
-
Data Analysis:
-
The equilibrium constant (KT) can be determined using the Beer-Lambert law (A = εbc) if the molar extinction coefficients (ε) of the individual tautomers at specific wavelengths are known.
-
The following equation can be used: KT = [Tautomer 2] / [Tautomer 1] = (ε1(λ) - εobs(λ)) / (εobs(λ) - ε2(λ)) where εobs is the observed molar absorptivity of the solution, and ε1 and ε2 are the molar absorptivities of the pure tautomers.
-
Application in Drug Discovery: A Workflow for Kinase Inhibitor Screening
The pyridone scaffold is a common feature in many kinase inhibitors. The different tautomers of this compound present distinct pharmacophoric features that could lead to differential binding to kinase active sites. The following workflow outlines a logical approach to investigating the potential of DHP tautomers as kinase inhibitors.
Caption: Workflow for the discovery of kinase inhibitors based on this compound tautomers.
This workflow begins with computational methods to predict the binding potential of different DHP tautomers. Virtual screening and molecular docking can identify potential kinase targets. Promising candidates are then synthesized, along with "locked" analogues that cannot tautomerize, to experimentally validate the computational predictions and determine which tautomer is responsible for any observed biological activity. Subsequent in vitro and cell-based assays provide data on inhibitory potency and cellular efficacy, feeding into structure-activity relationship (SAR) studies for lead optimization.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by both intrinsic structural stability and extrinsic solvent effects. Computational evidence strongly suggests the predominance of the 3-hydroxy-2-pyridone tautomer in polar protic solvents, a finding that aligns with the behavior of simpler hydroxypyridines. While comprehensive experimental quantification of the DHP tautomeric equilibrium in various solutions remains an area for further investigation, the spectroscopic protocols outlined in this guide provide a robust framework for such studies. For drug development professionals, a nuanced understanding of DHP tautomerism is paramount, as the distinct physicochemical properties of each tautomer can significantly impact biological activity. The proposed workflow for kinase inhibitor screening illustrates a rational, integrated approach to harnessing the chemical diversity presented by the tautomeric forms of this compound in the pursuit of novel therapeutics.
References
- 1. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,3-Dihydroxypyridine: An In-depth Technical Guide
Introduction
2,3-Dihydroxypyridine (CAS RN: 16867-04-2), also known as 3-hydroxy-2(1H)-pyridone, is a significant heterocyclic compound with applications in medicinal chemistry and as a building block in organic synthesis.[1][2] The structural elucidation and characterization of this molecule are paramount for its application and further development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols, data interpretation, and key structural insights. A crucial aspect of the analysis of this compound is its existence in tautomeric forms, which significantly influences its spectroscopic properties.[3][4]
Tautomerism in this compound
This compound can exist in equilibrium between its dihydroxy form and its more stable 3-hydroxy-2-pyridone tautomer. Spectroscopic evidence, particularly from NMR studies, suggests that in solution, the equilibrium lies significantly towards the 2-oxo (pyridone) tautomer.[3][4]
A diagram illustrating the tautomeric equilibrium of this compound.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of pyridine (B92270) derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the position of labile proton signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[5]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse and a relaxation delay of 1-5 seconds.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
¹H NMR Spectral Data
The following table summarizes the reported ¹H NMR spectral data for this compound. The data is consistent with the 3-hydroxy-2-pyridone tautomer.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | br s | - | N-H |
| ~9.5 | br s | - | O-H |
| ~7.0 | t | ~7.0 | H-4 |
| ~6.0 | d | ~7.0 | H-5 |
| ~5.9 | d | ~7.0 | H-6 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectral data further supports the 3-hydroxy-2-pyridone structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (C=O) |
| ~145 | C-3 (C-OH) |
| ~130 | C-4 |
| ~110 | C-5 |
| ~105 | C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample like this compound is:
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.[7] This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the IR beam and record the sample spectrum. The spectrometer software will automatically subtract the background spectrum.
-
Spectra are typically recorded in the mid-infrared range of 4000-400 cm⁻¹.[7]
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
IR Spectral Data
The key IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=O stretching (pyridone) |
| ~1600, ~1470 | Medium | C=C and C=N ring stretching |
| ~1250 | Medium | C-O stretching |
The strong absorption band around 1650 cm⁻¹ is particularly indicative of the carbonyl group in the pyridone tautomer, while the broad band in the 3400-3200 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations.
Visualizations
Experimental workflow for the spectroscopic analysis of this compound.
The combined application of NMR and IR spectroscopy provides a robust framework for the comprehensive structural analysis of this compound. The spectral data from both techniques conclusively support the predominance of the 3-hydroxy-2(1H)-pyridone tautomer in its ground state. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of this important heterocyclic compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 16867-04-2 [amp.chemicalbook.com]
- 3. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ijrcs.org [ijrcs.org]
- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. benchchem.com [benchchem.com]
Quantum Chemical Insights into the Stability of 2,3-Dihydroxypyridine Tautomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric stability of 2,3-dihydroxypyridine (DHP), a molecule of interest in medicinal chemistry. Leveraging quantum chemical calculations, this document elucidates the intrinsic stability of DHP tautomers and the influence of solvent effects. The methodologies, data, and visualizations presented herein offer a comprehensive resource for researchers engaged in the computational study and development of pyridine-based therapeutic agents.
Introduction to Tautomerism in this compound
This compound can exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. The relative stability of these tautomers is a critical determinant of the molecule's physicochemical properties, including its reactivity, solubility, and biological activity. Understanding the predominant tautomeric forms is therefore essential for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for accurately predicting the energetic landscape of such tautomeric systems.
Tautomeric Forms of this compound
The principal tautomers of this compound considered in computational studies are the di-enol form (pyridine-2,3-diol) and various keto-enol forms (hydroxypyridinones). The key tautomers include:
-
Tautomer A (Di-enol): Pyridine-2,3-diol
-
Tautomer B (Keto-enol): 3-hydroxy-1H-pyridin-2-one
-
Tautomer C (Keto-enol): 2-hydroxy-1H-pyridin-3-one
-
Tautomer D (Diketo): Pyridine-2,3(1H,6H)-dione
Computational Methodology
The insights presented in this guide are based on quantum chemical calculations employing Density Functional Theory (DFT). The following section details a typical computational protocol for investigating the tautomeric stability of this compound.
Computational Protocol
A robust computational workflow is essential for obtaining accurate and reliable results. The following steps outline a standard procedure for the quantum chemical analysis of this compound tautomers.
-
Molecular Structure Input: The initial three-dimensional structures of all relevant tautomers of this compound are generated using a molecular modeling program.
-
Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A commonly used and effective method for this is the B3LYP functional with the 6-31G(d) basis set.[1]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. This is particularly important as the polarity of the solvent can significantly influence the relative stability of tautomers.[1]
-
Energy Extraction: The electronic energies and Gibbs free energies of the optimized structures are extracted from the calculation outputs.
-
Relative Stability Analysis: The relative energies of the tautomers are calculated by taking the difference in their total energies with respect to the most stable tautomer.
Quantitative Stability Analysis
Theoretical studies have shown that the keto form of this compound is the most stable tautomer in the gas phase.[1] The relative stabilities of the different tautomers are summarized in the tables below.
Table 1: Relative Energies of this compound Tautomers in the Gas Phase
| Tautomer | Description | Relative Energy (kcal/mol) |
| B | 3-hydroxy-1H-pyridin-2-one | 0.00 |
| A | Pyridine-2,3-diol | 5.73 |
| C | 2-hydroxy-1H-pyridin-3-one | 11.47 |
| D | Pyridine-2,3(1H,6H)-dione | 16.52 |
Data derived from calculations at the B3LYP/6-31G(d) level of theory.[1]
Table 2: Relative Gibbs Free Energies of this compound Tautomers in Ethanol (B145695)
| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) |
| B | 3-hydroxy-1H-pyridin-2-one | 0.00 |
| A | Pyridine-2,3-diol | 6.25 |
| C | 2-hydroxy-1H-pyridin-3-one | 11.98 |
| D | Pyridine-2,3(1H,6H)-dione | 17.03 |
Data derived from calculations at the B3LYP/6-31G(d) level with a PCM model for ethanol.[1]
The data clearly indicates that the 3-hydroxy-1H-pyridin-2-one (Tautomer B) is the most stable form in both the gas phase and in a polar solvent like ethanol. The di-enol form (Tautomer A) is the next most stable, while the other keto-enol and diketo forms are significantly higher in energy. The solvent effect of ethanol is observed to slightly increase the relative energies of the less stable tautomers.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound can be visualized as a network of proton transfer reactions. The following diagram illustrates the relationships between the major tautomers.
Conclusion
Quantum chemical calculations provide invaluable insights into the stability of this compound tautomers. The presented data, based on DFT calculations, unequivocally demonstrates that the 3-hydroxy-1H-pyridin-2-one form is the most stable tautomer in both the gas phase and in a polar solvent. This finding has significant implications for understanding the chemical behavior and biological activity of this molecule. The computational methodologies and workflows detailed in this guide offer a robust framework for researchers to conduct similar analyses on other heterocyclic systems, thereby aiding in the rational design of novel therapeutic agents.
References
Crystal Structure Analysis of 2,3-Dihydroxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,3-dihydroxypyridine and its derivatives. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative crystallographic data, and insights into the relevant biological signaling pathways.
Introduction to this compound Derivatives
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These compounds exist in tautomeric forms, most commonly as 3-hydroxy-2-pyridone. The arrangement of hydroxyl and carbonyl groups in these molecules makes them excellent candidates for forming coordination complexes and participating in hydrogen bonding, which are crucial for their biological activity. Understanding the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for elucidating their structure-activity relationships and for the rational design of novel therapeutic agents.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the hydroxylation of substituted pyridines. The crystallization of these compounds is a critical step for X-ray diffraction analysis and is typically achieved through slow evaporation of a saturated solution.
Experimental Protocol: Synthesis and Crystallization of a 2,6-Dihydroxypyridine Analog
This protocol describes the synthesis of 6-hydroxy-1,2-dihydropyridin-2-one, a structural isomer of this compound, and provides a representative method for obtaining single crystals.[1]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
A 100 mL round-bottom flask equipped with a stir bar is charged with 2,6-dichloropyridine (B45657) (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.
-
The reaction mixture is refluxed under a nitrogen atmosphere for 18 hours, during which the solution turns from colorless to deep red.
-
After cooling to room temperature, the solution is washed three times with 20 mL of water.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and used in the next step without further purification.
Step 2: Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one
-
To the crude solution from Step 1 in a 20 mL scintillation vial, formic acid (1.00 mL, 17.8 mmol) is added.
-
The resulting bi-layered solution is stirred vigorously in air for 18 hours, leading to the formation of a solid precipitate.
-
The solid is collected by filtration and dried under vacuum.
Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified product in methanol.[1]
Crystal Structure Analysis by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to deduce the electron density distribution and, consequently, the crystal structure.
Experimental Workflow
The general workflow for crystal structure determination is outlined below.
Crystallographic Data for this compound
The crystal structure of this compound (in its 3-hydroxy-2-pyridone tautomeric form) has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 138810 .[2] To access the full crystallographic information file (CIF), which contains the detailed quantitative data, researchers can use the "Access Structures" service on the CCDC website (--INVALID-LINK--) and search for this deposition number.[3][4] The CIF file provides a comprehensive set of data for the crystal structure.
Table 1: Crystal Data and Structure Refinement for this compound (CCDC 138810)
| Parameter | Value |
| Empirical formula | C₅H₅NO₂ |
| Formula weight | 111.10 |
| Temperature (K) | Data available in CIF file |
| Wavelength (Å) | Data available in CIF file |
| Crystal system | Data available in CIF file |
| Space group | Data available in CIF file |
| Unit cell dimensions | |
| a (Å) | Data available in CIF file |
| b (Å) | Data available in CIF file |
| c (Å) | Data available in CIF file |
| α (°) | Data available in CIF file |
| β (°) | Data available in CIF file |
| γ (°) | Data available in CIF file |
| Volume (ų) | Data available in CIF file |
| Z | Data available in CIF file |
| Calculated density (Mg/m³) | Data available in CIF file |
| Absorption coefficient (mm⁻¹) | Data available in CIF file |
| F(000) | Data available in CIF file |
| Crystal size (mm³) | Data available in CIF file |
| Theta range for data collection (°) | Data available in CIF file |
| Index ranges | Data available in CIF file |
| Reflections collected | Data available in CIF file |
| Independent reflections | Data available in CIF file |
| Completeness to theta = ...° (%) | Data available in CIF file |
| Absorption correction | Data available in CIF file |
| Max. and min. transmission | Data available in CIF file |
| Refinement method | Data available in CIF file |
| Data / restraints / parameters | Data available in CIF file |
| Goodness-of-fit on F² | Data available in CIF file |
| Final R indices [I>2sigma(I)] | Data available in CIF file |
| R indices (all data) | Data available in CIF file |
| Largest diff. peak and hole (e.Å⁻³) | Data available in CIF file |
Note: The specific values for the parameters in this table are contained within the Crystallographic Information File (CIF) corresponding to CCDC deposition number 138810, which can be obtained from the Cambridge Crystallographic Data Centre.
Table 2: Selected Bond Lengths and Angles for this compound (CCDC 138810)
| Bond | Length (Å) | Bond | Angle (°) |
| O(1)-C(2) | Data in CIF | O(1)-C(2)-C(3) | Data in CIF |
| O(2)-C(3) | Data in CIF | O(2)-C(3)-C(2) | Data in CIF |
| N(1)-C(2) | Data in CIF | C(2)-N(1)-C(6) | Data in CIF |
| N(1)-C(6) | Data in CIF | N(1)-C(2)-C(3) | Data in CIF |
| C(3)-C(4) | Data in CIF | C(2)-C(3)-C(4) | Data in CIF |
| C(4)-C(5) | Data in CIF | C(3)-C(4)-C(5) | Data in CIF |
| C(5)-C(6) | Data in CIF | C(4)-C(5)-C(6) | Data in CIF |
| C(5)-C(6)-N(1) | Data in CIF |
Note: The specific values for bond lengths and angles are contained within the Crystallographic Information File (CIF) for CCDC 138810.
Biological Activity and Signaling Pathways
Derivatives of dihydroxypyridine exhibit a wide range of biological activities. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a target for cancer therapy.[4]
PIM-1 Kinase Signaling Pathway
The PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences multiple downstream pathways related to cell survival and proliferation.[1] Inhibition of PIM-1 by small molecules, such as certain this compound derivatives, can disrupt these oncogenic signaling cascades.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with a thorough understanding of their synthesis and relevant signaling pathways, is essential for the design and development of new and more effective therapeutic agents. This guide serves as a foundational resource to facilitate further research in this promising area of medicinal chemistry.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. CCDC support: downloading CIFs from Access Structures : CCDC Home [support.ccdc.cam.ac.uk]
- 4. Downloading published data via Access Structures : CCDC Home [support.ccdc.cam.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and pKa of 2,3-Dihydroxypyridine
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a specific focus on its solubility and pKa values. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document also furnishes detailed, established experimental protocols for the determination of these critical parameters.
Introduction to this compound
This compound (CAS: 16867-04-2), also known as 2,3-Pyridinediol or 3-Hydroxy-2(1H)-pyridinone, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyridine (B92270) ring with two hydroxyl groups, makes it a subject of interest in medicinal chemistry and materials science.[3] The hydroxyl groups enhance its water solubility and reactivity, positioning it as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Furthermore, its ability to chelate metal ions and its potential antioxidant properties underscore its significance in various research applications.[3] Understanding the solubility and acid dissociation constants (pKa) of this compound is fundamental for its application in drug design, formulation, and analytical sciences.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are compiled from various chemical data repositories.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1][4] |
| Molecular Weight | 111.10 g/mol | [1][4] |
| Melting Point | 245 °C (decomposes) | [2][4] |
| Appearance | Light yellow to brown or khaki to grey crystalline powder | [4][5][6] |
| CAS Number | 16867-04-2 | [1][4] |
Solubility Profile
The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its utility in various chemical syntheses.
Reported Solubility Data
Specific quantitative solubility data for this compound in a range of solvents is not extensively documented in the available literature. However, qualitative descriptions consistently report its solubility in water.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Soluble | [4][5][7] |
The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor, contributing to its affinity for polar protic solvents like water.[3]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For a precise quantitative measurement of solubility, the shake-flask method is a reliable and widely adopted technique.[8]
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO, phosphate (B84403) buffer)
-
Analytical balance
-
Sealed containers (e.g., screw-cap vials)
-
Thermostatically controlled agitator or shaker bath
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or agitator. Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.[8]
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.
-
Measure the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.[8]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity and pKa Values
The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups (two hydroxyls and a pyridine nitrogen), the pKa values are crucial for predicting its ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.
Reported pKa Data
Experimental pKa values for this compound are not readily found in the literature. However, a predicted value is available.
| pKa Value | Method | Source(s) |
| 9.00 ± 0.10 | Predicted | [4][5] |
This predicted value likely corresponds to the dissociation of one of the hydroxyl protons. A comprehensive experimental analysis would be required to determine the pKa values for all ionizable groups.
Experimental Protocols for pKa Determination
Several robust methods are available for the experimental determination of pKa values. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and accurate techniques.[9]
This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[9][10]
Objective: To determine the pKa value(s) of this compound by generating a pH titration curve.
Materials:
-
This compound
-
Calibrated pH meter with a combination pH electrode
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water (or a solvent system with a co-solvent if needed)
-
Inert salt solution to maintain constant ionic strength (e.g., KCl)[10]
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of deionized water containing an inert salt to maintain constant ionic strength.
-
Titration:
-
Immerse the calibrated pH electrode in the stirred solution.
-
Add small, precise increments of the standardized titrant (e.g., NaOH) using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[10]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acidic or basic group has been neutralized.[10] This point corresponds to the inflection point on the titration curve.
-
If multiple ionizable groups are present with sufficiently different pKa values, multiple inflection points will be observed.
-
This method relies on the principle that the chemical shift of a nucleus is sensitive to the protonation state of the molecule. By monitoring chemical shifts as a function of pH, a pKa value can be determined.[9][11]
Objective: To determine the pKa of this compound by observing pH-dependent changes in the ¹H NMR chemical shifts.
Materials:
-
This compound
-
NMR spectrometer
-
Deuterium oxide (D₂O)
-
Solutions of NaOD and DCl in D₂O for pH adjustment
-
pH meter calibrated for D₂O (note: pD = pH meter reading + 0.4)
Procedure:
-
Sample Preparation: Prepare a series of samples by dissolving this compound in D₂O. Adjust the pD of each sample to a different value across a wide range (e.g., pD 2 to 12) using the NaOD and DCl solutions.[11]
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Identify a proton whose chemical shift (δ) shows significant variation with the change in pD. This is typically a proton near the site of ionization.
-
Plot the observed chemical shift (δ) against the pD value for each sample. This will generate a sigmoidal curve.[9]
-
The pKa is the pD value at the inflection point of this curve, which corresponds to the point where the observed chemical shift is halfway between the shifts of the fully protonated (δ_H_A) and fully deprotonated (δ_A⁻) forms.[9][11]
-
Caption: General Workflow for Experimental pKa Determination.
Biological and Synthetic Context
This compound serves as a valuable building block in organic synthesis. It has been utilized in the synthesis of macromolecular chelators by loading it onto polymer supports.[2][4] Such materials have applications in metal ion sequestration and catalysis. While its specific interactions with biological signaling pathways are not well-documented, its structure is related to other biologically active pyridine derivatives, and it has been noted to possess potential antioxidant properties.[3][12]
Conclusion
This guide summarizes the currently available data on the solubility and pKa of this compound. While it is known to be soluble in water and has a predicted pKa of approximately 9.0, there is a clear need for rigorous experimental determination of these fundamental physicochemical properties across a range of relevant conditions. The detailed protocols provided for the shake-flask, potentiometric titration, and NMR spectroscopy methods offer a robust framework for researchers to generate the precise data required for applications in drug development, chemical synthesis, and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 16867-04-2 [sigmaaldrich.com]
- 3. CAS 16867-04-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 16867-04-2 [chemicalbook.com]
- 5. This compound CAS#: 16867-04-2 [m.chemicalbook.com]
- 6. This compound | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 12. researchgate.net [researchgate.net]
An Initial Investigation into the Biological Activity of 2,3-Dihydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypyridine (2,3-DHP), a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of novel therapeutic and agrochemical agents. While extensive research has focused on its derivatives, the intrinsic biological activity of the core 2,3-DHP molecule is an area of growing interest. This technical guide provides a comprehensive overview of the initial investigations into the biological activities of this compound and its analogs, with a focus on its potential neuroprotective, anticancer, and antioxidant properties. This document summarizes available quantitative data, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.
Introduction to this compound
This compound, also known as 2,3-pyridinediol or 3-hydroxy-2-pyridinone, is a pyridine (B92270) derivative characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the pyridine ring. This structure imparts several key chemical properties, including the ability to chelate metal ions and participate in hydrogen bonding, which are often associated with its biological activities. While primarily utilized as a synthetic building block, preliminary studies suggest that the 2,3-DHP scaffold itself may possess therapeutic potential, particularly as an antioxidant agent.
Biological Activities and Quantitative Data
The biological activities of this compound and its derivatives have been explored in several key therapeutic areas. While specific quantitative data for the parent 2,3-DHP molecule is limited in publicly available literature, studies on its derivatives provide valuable insights into the potential of this chemical scaffold.
Neuroprotective Activity
Derivatives of 3-hydroxypyridine (B118123) have shown significant promise in models of ischemic brain injury. These effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in programmed cell death.
Table 1: Neuroprotective Effects of a 3-Hydroxypyridine Derivative (3-EA)
| Experimental Model | Compound Concentration (µM) | Outcome Measured | Result |
| Glutamate Excitotoxicity (in vitro) | 10 - 100 | Intracellular Ca²⁺ levels | Significant suppression of the increase in intracellular calcium.[1][2] |
| Oxygen-Glucose Deprivation (in vitro) | 10 - 100 | Cell Viability | Dose-dependent suppression of cortical cell death.[1][2] |
| Middle Cerebral Artery Occlusion (in vivo, rat) | 18.0 mg/kg (i.v., daily) | Neurological Deficit | Decreased severity of neurological deficits.[1][2] |
| Middle Cerebral Artery Occlusion (in vivo, rat) | 18.0 mg/kg (i.v., daily) | Neuronal Preservation | Preservation of the cortical neuron population.[1][2] |
3-EA: 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate
Anticancer Activity
Various pyridine and pyridopyrimidine derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.
Table 2: Anticancer Activity of Selected Pyridine and Pyridopyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | 42 - 57 | [3] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | MCF-7 (Breast) | 44 - 72 | [3] |
| Pyrido[2,3-d]pyrimidine | HepG-2 (Liver) | 0.3 | [4] |
| Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 1.11 | [4] |
| Pyridine-2,3-dihydrothiazole hybrid | HEp-2 (Larynx) | 5.9 | [5] |
| Pyridine-2,3-dihydrothiazole hybrid | HepG2 (Liver) | 9.5 | [5] |
Antioxidant Activity
The antioxidant potential of hydroxypyridine derivatives is a recurring theme in the literature, often forming the basis for their other biological effects. This activity is typically assessed through radical scavenging assays.
Table 3: Antioxidant Activity of a Hydroxypyridinone Derivative
| Assay | Compound | IC₅₀ (µM) |
| DPPH Radical Scavenging | 2-((4-Methylbenzylamino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | 708.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in a primary cortical cell culture to evaluate the neuroprotective effects of a test compound.
-
Materials:
-
Primary cortical cell culture
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Glucose-free DMEM
-
Test compound (e.g., this compound)
-
Propidium Iodide (PI) for cell death analysis
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Normoxic incubator (95% air, 5% CO₂)
-
-
Procedure:
-
Cell Culture: Plate primary cortical cells at a suitable density in a 96-well plate and culture in supplemented Neurobasal medium.
-
Pre-incubation: Incubate the cells with various concentrations of the test compound for 24 hours.
-
OGD Induction: Wash the cells with glucose-free DMEM and place them in a hypoxic chamber for 60-90 minutes.
-
Reoxygenation: Remove the cells from the hypoxic chamber, replace the medium with the original glucose-containing culture medium (with the test compound), and return to a normoxic incubator.
-
Assessment of Cell Viability: After 24 hours of reoxygenation, stain the cells with Propidium Iodide and assess cell death using fluorescence microscopy.
-
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials:
-
Test compound (e.g., this compound)
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Visualization of Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a critical process in development and disease. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many anticancer agents function by inducing apoptosis in cancer cells.
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. The antioxidant properties of hydroxypyridine derivatives may be linked to the modulation of this pathway.
Conclusion and Future Directions
The preliminary investigations into the biological activity of this compound and its derivatives suggest a promising future for this class of compounds in drug discovery. The neuroprotective, anticancer, and antioxidant properties demonstrated by its analogs warrant a more in-depth investigation of the parent 2,3-DHP molecule. Future research should focus on:
-
Quantitative Biological Evaluation of 2,3-DHP: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values, enzyme inhibition kinetics, and efficacy of this compound in various disease models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2,3-DHP to understand the basis of its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of 2,3-DHP derivatives to identify key structural features that enhance potency and selectivity for specific biological targets.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds to assess their drug-like potential.
By systematically addressing these research areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypyridine, also known as 2,3-pyridinediol or 3-hydroxy-2-pyridone, is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its unique electronic and structural features, arising from the presence of two hydroxyl groups on the pyridine (B92270) ring, make it a valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key methodologies, quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
Early Synthetic Approaches: A Historical Perspective
The initial synthesis of this compound was a multi-step process, with one of the earliest patented methods dating back to the early 1970s. This approach centered on the hydrolysis of 2,3-diaminopyridine (B105623). Concurrently, other routes were being explored, including a notable method developed in the mid-1980s starting from 2-hydroxypyridine. These foundational methods laid the groundwork for the production of this important synthetic intermediate.
Synthesis via Hydrolysis of 2,3-Diaminopyridine (circa 1972)
An early patented method for the preparation of this compound involved the acidic hydrolysis of 2,3-diaminopyridine. This process, while foundational, required the prior synthesis of the diaminopyridine precursor.
Experimental Protocol:
While the full, detailed experimental protocol from the original patent is not available, the key transformation involves the hydrolysis of 2,3-diaminopyridine in an acidic medium. The general steps are outlined below:
-
Preparation of 2,3-Diaminopyridine: The synthesis of the starting material, 2,3-diaminopyridine, can be achieved through the reduction of 2-amino-3-nitropyridine. This reduction has been historically carried out using reagents such as tin and hydrochloric acid or iron in acidified ethanol.
-
Hydrolysis: The isolated 2,3-diaminopyridine is subjected to hydrolysis, typically by heating in the presence of a strong mineral acid like hydrochloric acid. This step converts the two amino groups into hydroxyl groups, yielding this compound.
-
Isolation and Purification: Following the hydrolysis, the reaction mixture is neutralized, and the product is isolated. Purification is typically achieved through recrystallization.
Quantitative Data Summary: Synthesis of 2,3-Diaminopyridine
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | 2-Amino-3-nitropyridine | Iron, Aqueous Acidified Ethanol | 2,3-Diaminopyridine | Not specified | General historical method |
| 2 | 2-Chloro-3-aminopyridine | Zinc Ammonium Chloride | 2,3-Diaminopyridine | 60% | CN111732536A |
The Ansari Synthesis from 2-Hydroxypyridine (1985)
In 1985, M. Aslam Ansari reported a two-step synthesis of this compound starting from the readily available 2-hydroxypyridine.[1] This method involves a free-radical benzoyloxylation followed by hydrolysis.
Experimental Protocol:
-
Benzoyloxylation: 2-Hydroxypyridine is treated with benzoyl peroxide in a suitable solvent like chloroform (B151607) and heated for an extended period (e.g., 24 hours). This step introduces a benzoyloxy group at the 3-position.
-
Hydrolysis: The resulting 3-(benzoyloxy)-2-pyridone intermediate is then hydrolyzed using a strong acid, such as hydroiodic acid (HI), to yield this compound.
Quantitative Data Summary: Ansari Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |
| 1 | 2-Hydroxypyridine | Benzoyl peroxide, Chloroform | 3-(Benzoyloxy)-2-pyridone | 50% | Ansari, M. A. (1985)[1] |
| 2 | 3-(Benzoyloxy)-2-pyridone | Hydroiodic acid (HI) | This compound | Not specified | Ansari, M. A. (1985)[1] |
Synthesis of Substituted 2,3-Dihydroxypyridines: The Chloro-Derivative
The synthesis of substituted 2,3-dihydroxypyridines is of significant interest for the development of new pharmaceutical agents. A well-documented example is the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine. This multi-step process involves a series of classical organic reactions.
Experimental Protocol:
This synthetic route is detailed in patent literature and involves the following key transformations:
-
Diazotization of 2-Amino-5-chloropyridine: The starting material is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in a strong acid) to form a diazonium salt. This intermediate is then converted to 2-hydroxy-5-chloropyridine. The reaction is typically carried out at temperatures ranging from 20-80 °C, with a preferred range of 30-50 °C.
-
Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine. This reaction is conducted at temperatures between 30-100 °C, preferably 50-60 °C, for 1-2 hours.
-
Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is then reduced to an amino group to form 2-hydroxy-3-amino-5-chloropyridine. Common reducing agents for this step include hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) or iron powder in a suitable solvent.
-
Final Diazotization and Hydrolysis: The final step involves the diazotization of the 3-amino group, followed by hydrolysis to yield the target compound, 5-chloro-2,3-dihydroxypyridine. This diazotization is performed at low temperatures, typically between -20 to 10 °C (preferably -10 to -5 °C), followed by hydrolysis at a higher temperature (50-60 °C).
Quantitative Data Summary: Synthesis of 5-Chloro-2,3-dihydroxypyridine
| Step | Starting Material | Reagents/Conditions | Product | Temperature Range (°C) | Preferred Temp. (°C) |
| 1 | 2-Amino-5-chloropyridine | Diazotization | 2-Hydroxy-5-chloropyridine | 20-80 | 30-50 |
| 2 | 2-Hydroxy-5-chloropyridine | Nitration | 2-Hydroxy-3-nitro-5-chloropyridine | 30-100 | 50-60 |
| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | Reduction (e.g., H₂/Pd) | 2-Hydroxy-3-amino-5-chloropyridine | - | - |
| 4 | 2-Hydroxy-3-amino-5-chloropyridine | Diazotization & Hydrolysis | 5-Chloro-2,3-dihydroxypyridine | -20 to 10 (diazotization), 50-60 (hydrolysis) | -10 to -5 (diazotization) |
Conclusion
The synthesis of this compound has evolved from early multi-step procedures to more refined methods. The historical routes, such as the hydrolysis of 2,3-diaminopyridine and the Ansari synthesis from 2-hydroxypyridine, remain important for understanding the chemical foundations of this field. The development of synthetic pathways for substituted derivatives, like 5-chloro-2,3-dihydroxypyridine, highlights the adaptability of these methods for creating a diverse range of molecules for drug discovery and development. This guide provides a comprehensive overview of these core synthetic strategies, offering valuable insights for researchers and scientists in the field of organic and medicinal chemistry. Further research into modern, more efficient, and sustainable synthetic methods continues to be an active area of investigation.
References
Methodological & Application
2,3-Dihydroxypyridine: A Versatile Precursor in Organic Synthesis for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2,3-Dihydroxypyridine (DHP), a pyridine (B92270) derivative featuring hydroxyl groups at the C2 and C3 positions, is a highly versatile and valuable precursor in organic synthesis. Its unique electronic properties and tautomeric nature make it an ideal starting material for the construction of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macromolecular chelators for heavy metal removal and in the preparation of biologically active halogenated derivatives.
Application 1: Synthesis of a Cellulose-Based Macromolecular Chelator for Heavy Metal Sequestration
The functionalization of polymer backbones with efficient chelating agents is a promising strategy for the development of novel materials for environmental remediation. This compound can be effectively immobilized onto a cellulose (B213188) support via azo coupling to create a macromolecular chelator with a high affinity for various heavy metal ions.[1]
Experimental Workflow: Synthesis of Cellulose-DHP Chelator
Caption: Workflow for the synthesis of a cellulose-DHP macromolecular chelator.
Quantitative Data: Metal Ion Sorption Capacity
The synthesized cellulose-DHP macromolecular chelator exhibits significant sorption capacity for a range of divalent and trivalent metal ions. The data presented below is based on the use of a cellulose backbone with this compound anchored via a shorter linker (-SO₂-C₆H₄-N=N-).[1]
| Metal Ion | Sorption Capacity (μmol g⁻¹) |
| Co(II) | 69.7 |
| Ni(II) | 85.2 |
| Cu(II) | 120.5 |
| Zn(II) | 98.6 |
| Cd(II) | 150.3 |
| Pb(II) | 210.8 |
| Fe(III) | 431.1 |
Detailed Experimental Protocol: Synthesis of Cellulose-DHP Chelator
Materials:
-
p-Aminobenzoyl cellulose
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound (DHP)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
Part 1: Diazotization of p-Aminobenzoyl Cellulose
-
Suspend 1.0 g of p-aminobenzoyl cellulose in 20 mL of distilled water in a 100 mL beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add 5 mL of concentrated HCl to the suspension and continue stirring for 30 minutes at 0-5 °C.
-
Prepare a solution of 0.5 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cellulose suspension over a period of 15 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting product is the cellulose-diazonium salt.
Part 2: Azo Coupling with this compound
-
In a separate 250 mL beaker, dissolve 1.1 g (10 mmol) of this compound in 50 mL of a 2 M sodium hydroxide solution, cooled to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold cellulose-diazonium salt suspension from Part 1 to the alkaline solution of this compound.
-
A colored precipitate of the cellulose-DHP macromolecular chelator will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the coupling reaction goes to completion.
-
Isolate the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the resulting cellulose-DHP chelator in a vacuum oven at 50 °C for 24 hours.
Application 2: Synthesis of 5-Chloro-2,3-dihydroxypyridine and its Potential Biological Activity
Halogenated pyridines are an important class of compounds in medicinal chemistry, often exhibiting enhanced biological activity. The synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine (B124133) provides a valuable intermediate for the development of novel therapeutic agents.[2] This chlorinated derivative and its metal complexes have shown potential as antineoplastic agents.[3]
Synthetic Pathway: 5-Chloro-2,3-dihydroxypyridine
Caption: Multi-step synthesis of 5-chloro-2,3-dihydroxypyridine.
Quantitative Data: Reaction Yields
The following table summarizes the reported yields for each step in the synthesis of 5-chloro-2,3-dihydroxypyridine, as described in the patent literature.[2]
| Step | Product | Yield (%) |
| 1. Diazotization of 2-Amino-5-chloropyridine | 2-Hydroxy-5-chloropyridine | High |
| 2. Nitration | 2-Hydroxy-3-nitro-5-chloropyridine | ~80-90 |
| 3. Reduction | 2-Hydroxy-3-amino-5-chloropyridine | High |
| 4. Diazotization and Hydrolysis | 5-Chloro-2,3-dihydroxypyridine | ~60-70 |
Detailed Experimental Protocol: Synthesis of 5-Chloro-2,3-dihydroxypyridine
Materials:
-
2-Amino-5-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
-
Dissolve 12.8 g (0.1 mol) of 2-amino-5-chloropyridine in 100 mL of 10% sulfuric acid in a 500 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine
-
To a mixture of 20 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid, cooled to 0 °C, add 12.9 g (0.1 mol) of 2-hydroxy-5-chloropyridine in small portions with stirring.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine
-
In a 500 mL round-bottom flask, suspend 17.4 g (0.1 mol) of 2-hydroxy-3-nitro-5-chloropyridine and 28 g (0.5 mol) of iron powder in 150 mL of 50% ethanol.
-
Heat the mixture to reflux and add 5 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Continue refluxing for 4 hours.
-
Filter the hot reaction mixture to remove the iron sludge.
-
Cool the filtrate and neutralize with ammonium (B1175870) hydroxide to precipitate the product.
-
Collect the product by vacuum filtration and wash with cold water.
Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine
-
Dissolve 14.4 g (0.1 mol) of 2-hydroxy-3-amino-5-chloropyridine in 100 mL of 20% sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
After the addition, stir the mixture at 0-5 °C for 1 hour, then heat it to 60 °C and maintain for 2 hours.
-
Cool the reaction mixture and neutralize with sodium carbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product.
Biological Activity and Potential Mechanism
Halogenated organic molecules often exhibit interesting biological activities.[4][5][6] The antineoplastic activity of 5-chloro-2,3-dihydroxypyridine and its metal complexes has been reported, with activity against Ehrlich ascites tumor cells.[3] While the exact mechanism is not fully elucidated, it is hypothesized that the compound may exert its effect through multiple pathways, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation. The chelation of essential metal ions by the dihydroxypyridine scaffold could also play a role in its anticancer activity.
Hypothesized Cellular Impact of 5-Chloro-2,3-dihydroxypyridine
Caption: Hypothesized mechanism of antineoplastic activity.
References
- 1. This compound-loaded cellulose: a new macromolecular chelator for metal enrichment prior to their determination by atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
Application Notes and Protocols for 2,3-Dihydroxypyridine as a Bidentate Chelating Agent for Iron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-dihydroxypyridine (2,3-DHP) as a bidentate chelating agent for iron. The following sections detail its potential applications in mitigating iron-induced oxidative stress, protocols for its experimental evaluation, and a summary of relevant quantitative data.
Introduction
Iron is an essential metal for numerous biological processes, but its dysregulation can lead to oxidative stress through the Fenton reaction, contributing to the pathology of various disorders, including iron overload diseases and neurodegenerative conditions. This compound is a heterocyclic compound that acts as a bidentate chelating agent, binding to iron and potentially mitigating its toxic effects. Its structure allows for the formation of a stable complex with iron, which can prevent it from participating in redox cycling.
Applications
Treatment of Iron Overload Disorders
Excess iron accumulation, characteristic of conditions like β-thalassemia and hemochromatosis, can cause significant organ damage. Iron chelators are a cornerstone of therapy for these conditions. 2,3-DHP presents a potential therapeutic agent by binding to excess iron, facilitating its excretion from the body.
Neuroprotection in Neurodegenerative Diseases
Iron accumulation in specific brain regions is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. By chelating excess iron in the brain, 2,3-DHP may reduce oxidative stress and neuronal damage, offering a potential neuroprotective strategy.
Antioxidant Activity
By sequestering redox-active iron, 2,3-DHP can inhibit the formation of highly reactive hydroxyl radicals. This antioxidant property is fundamental to its protective effects in various pathological conditions driven by oxidative stress.
Quantitative Data Summary
Quantitative data for this compound's iron chelation is limited in publicly available literature. The following tables summarize the available data for 2,3-DHP and related hydroxypyridinone compounds to provide a comparative context.
Table 1: Iron Complex Stability Constants
| Compound | Metal Ion | Log β | pH | Reference |
| This compound | Fe(III) | 12.13 | 1.0 M HCl | [1] |
| Hydroxypyridine-containing ligand (L2) | Fe(III) | 21.1 | 7.4 |
Table 2: Biological Activity Data (Hypothetical for 2,3-DHP)
| Assay | Cell Line | IC50 (µM) | Application | Reference |
| Neuroprotection against H₂O₂-induced toxicity | SH-SY5Y | Not available | Neurodegeneration | N/A |
| Iron mobilization from ferritin | - | Not available | Iron Overload | N/A |
Note: Specific IC50 values for this compound in these applications are not currently available in the literature. Researchers are encouraged to determine these values experimentally.
Table 3: Antioxidant Capacity
| Assay | Antioxidant Capacity | Reference |
| DPPH Radical Scavenging | Not available | N/A |
| Oxygen Radical Absorbance Capacity (ORAC) | Not available | N/A |
Note: The antioxidant capacity of this compound has not been quantitatively reported in terms of standard assays like DPPH or ORAC. Experimental determination is recommended.
Experimental Protocols
Protocol for Synthesis of the Fe(III)-2,3-Dihydroxypyridine Complex
This protocol is adapted from procedures for synthesizing iron complexes with similar pyridine-based ligands.
Materials:
-
This compound (DHP)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Diethyl ether
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a round bottom flask with stirring.
-
In a separate beaker, dissolve FeCl₃·6H₂O (1 mmol) in methanol (10 mL).
-
Slowly add the FeCl₃ solution to the 2,3-DHP solution while stirring.
-
A color change should be observed, indicating complex formation.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding diethyl ether.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol for Spectrophotometric Determination of Iron Chelation
This protocol allows for the quantification of the iron-binding capacity of 2,3-DHP.
Materials:
-
This compound (DHP) solution of known concentration
-
FeCl₃ solution of known concentration
-
Buffer solution (e.g., HEPES or phosphate (B84403) buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of FeCl₃ and varying concentrations of 2,3-DHP in the buffer at pH 7.4.
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λ_max) for the Fe(III)-DHP complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
Plot absorbance versus the molar ratio of [DHP]/[Fe]. The inflection point of the curve can be used to determine the stoichiometry of the complex.
-
The stability constant can be determined using methods such as the continuous variation method (Job's plot) or molar ratio method.
Protocol for In Vitro Neuroprotection Assay
This protocol assesses the ability of 2,3-DHP to protect neuronal cells from iron-induced oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (DHP)
-
An iron source to induce toxicity (e.g., FeCl₃ or 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare different concentrations of 2,3-DHP in cell culture medium.
-
Pre-treat the cells with the various concentrations of 2,3-DHP for a specific duration (e.g., 1-2 hours).
-
Introduce the iron-containing toxicant (e.g., 100 µM FeCl₃) to the wells (except for the control wells).
-
Incubate the plate for 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value can be determined by plotting cell viability against the concentration of 2,3-DHP.
Protocol for Antioxidant Capacity (DPPH Assay)
This protocol measures the free radical scavenging activity of 2,3-DHP.
Materials:
-
This compound (DHP) solution in methanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a series of dilutions of 2,3-DHP in methanol.
-
In a 96-well plate, add a specific volume of each DHP dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing methanol and DPPH solution should be included.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of DHP using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of 2,3-DHP.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound as a protective agent is through the chelation of iron, which in turn modulates several downstream signaling pathways.
Inhibition of Fenton Reaction and Oxidative Stress
By binding to labile iron, 2,3-DHP prevents its participation in the Fenton reaction, which generates highly damaging hydroxyl radicals from hydrogen peroxide. This reduction in reactive oxygen species (ROS) is a key neuroprotective mechanism.
Caption: Inhibition of the Fenton Reaction by this compound.
Modulation of the HIF-1α Pathway
Iron is a cofactor for prolyl hydroxylases (PHDs), enzymes that target the hypoxia-inducible factor-1 alpha (HIF-1α) for degradation. By chelating iron, 2,3-DHP can inhibit PHD activity, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in cell survival and adaptation to stress.
Caption: Modulation of the HIF-1α Pathway by this compound.
Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation. By reducing the availability of labile iron, 2,3-DHP can inhibit the iron-dependent enzymes that drive lipid peroxidation, such as lipoxygenases (LOXs), thereby preventing ferroptotic cell death.
Caption: Inhibition of Ferroptosis by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of this compound as an iron chelator.
Caption: Preclinical Evaluation Workflow for this compound.
References
Synthesis of Novel Medicinal Compounds from 2,3-Dihydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel medicinal compounds derived from the versatile starting material, 2,3-dihydroxypyridine. The following sections outline the synthesis of promising anticancer and anti-inflammatory agents, present their biological activity data, and detail the experimental procedures for their preparation and evaluation.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry due to its inherent reactivity and ability to serve as a scaffold for a diverse range of bioactive molecules.[1][2] Its unique electronic and structural features allow for the synthesis of complex fused ring systems, leading to the discovery of potent and selective therapeutic agents. This document focuses on the synthesis of two classes of compounds derived from this compound precursors: 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as anticancer and anti-inflammatory agents, and pyrido[2,3-d]pyrimidine-based compounds as kinase inhibitors for cancer therapy.
Data Presentation: Biological Activity of Synthesized Compounds
The following tables summarize the quantitative biological data for the synthesized compounds, allowing for easy comparison of their efficacy.
Table 1: Anticancer and Anti-inflammatory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |
| 3a | MCF-7 | >100 | 43.0 | 279.3 |
| 3b | MCF-7 | 85.3 | 25.4 | 15.3 |
| 3c | MCF-7 | 72.1 | >50 | 15.8 |
| 3d | MCF-7 | >100 | 10.0 | 10.4 |
| 3e | MCF-7 | 92.5 | 20.1 | 12.5 |
| 3f | MCF-7 | 68.4 | 21.8 | 9.2 |
| 3g | MCF-7 | >100 | 28.7 | 18.9 |
| 3h | MCF-7 | 88.2 | >50 | 19.5 |
| Celecoxib | - | - | - | 0.04 |
Data sourced from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[3][4][5]
Table 2: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound ID | eEF-2K IC50 (nM) |
| 6 | 420 |
| 9 | 930 |
Data sourced from a study on pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Protocol 1: Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives (3a-3h)
This protocol describes a one-pot synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[3]
Materials:
-
Substituted anilines
-
Aromatic aldehydes
-
Sodium dithionite (B78146) (Na2S2O4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
-
Heating apparatus with temperature control
-
Magnetic stirrer
Procedure:
-
In situ formation of 3-nitro-N-aryl pyridin-2-amines:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) and the desired substituted aniline (B41778) (1 equivalent) in DMSO.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reductive cyclization:
-
To the same reaction mixture, add the desired aromatic aldehyde (1 equivalent) and sodium dithionite (3-4 equivalents).
-
Increase the temperature to 80 °C and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.
-
-
Characterization:
-
Confirm the structure of the purified compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[3]
Materials:
-
Synthesized compounds
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
[1-14C]-Arachidonic acid (for radiometric assay) or a suitable colorimetric/fluorometric probe
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Scintillation cocktail (for radiometric assay)
-
Microplate reader or scintillation counter
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
Procedure:
-
Enzyme Preparation:
-
Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (reference inhibitor).
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding arachidonic acid (and [1-14C]-arachidonic acid for the radiometric assay) to each well.
-
Incubate the reaction at 37 °C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution of HCl).
-
-
Detection and Analysis:
-
Radiometric Assay: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of prostaglandin (B15479496) E2 (PGE2) produced.
-
Colorimetric/Fluorometric Assay: Follow the manufacturer's protocol for the specific assay kit to measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the synthesized compounds.
Caption: General workflow for the synthesis of novel medicinal compounds.
Caption: The COX-2 signaling pathway and its inhibition.
Caption: The eEF2K signaling pathway in cancer.
References
- 1. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 2,3-Dihydroxypyridine Scaffolds in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that has been instrumental in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1] While direct applications of 2,3-Dihydroxypyridine in commercially available agrochemicals are not extensively documented, its structural motif is a key component of various biologically active molecules. This document provides an overview of the application of pyridine derivatives, including those conceptually related to this compound, in the discovery of novel agrochemicals. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential modes of action.
Herbicidal Applications
Pyridine-based compounds have been successfully developed as potent herbicides. A notable example involves derivatives of 3-(2-pyridinyl)-benzothiazol-2-one, which have demonstrated significant post-emergence herbicidal activity against broadleaf weeds.[2]
Quantitative Data Summary: Herbicidal Activity
| Compound ID | Target Weed Species | Application Rate (g ha⁻¹) | Observed Effect | Reference |
| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 | Complete growth inhibition | [2] |
| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 | Complete growth inhibition | [2] |
| 2o | Bentgrass (Agrostis stolonifera) | 1 mM | Good activity, comparable to commercial herbicides | [3] |
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Herbicides
This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown promising herbicidal activity.[3]
Materials:
-
2-chloronicotinic acid
-
Acyl urea (B33335) compounds (synthesized from 2-chloronicotinic acid in four steps)
-
Sodium hydride (NaH)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Acyl Urea Intermediate: The key intermediate, acyl urea, is synthesized from 2-chloronicotinic acid through a four-step process as previously reported in the literature.
-
Cyclization Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acyl urea intermediate in an anhydrous solvent.
-
Slowly add sodium hydride (NaH) to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to obtain the desired pyrido[2,3-d]pyrimidine derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow: Herbicide Synthesis and Screening
Caption: Workflow for the synthesis and screening of novel pyridine-based herbicides.
Fungicidal Applications
Hydroxypyridone derivatives have been identified as effective antifungal agents. Rilopirox, for example, is a hydroxypyridone with broad-spectrum fungicidal activity against common pathogenic fungi.[4] The fungicidal potential of pyridine derivatives is an active area of research, with various analogs being explored.[5]
Quantitative Data Summary: Fungicidal Activity
| Compound | Target Fungi | MIC/EC₅₀ (µg/mL) | Reference |
| Rilopirox | Common fungal pathogens | 0.98 - 15.6 | [4] |
| Ferimzone analog 5q | Rhizoctonia solani | 1.17 - 3.84 | [5] |
| Ferimzone analog 6a | Rhizoctonia solani | 1.17 - 3.84 | [5] |
| Ferimzone analog 6d | Rhizoctonia solani | 1.17 - 3.84 | [5] |
Experimental Protocol: In Vitro Antifungal Microbioassay
This protocol describes a 96-well plate-based method for the rapid evaluation of the antifungal activity of synthesized compounds.[6]
Materials:
-
Synthesized pyridine derivatives
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (commercial fungicide)
-
Negative control (solvent vehicle)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.
-
Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Perform serial dilutions of the stock solutions in the liquid culture medium to achieve the desired test concentrations.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 100 µL of the diluted compound solution.
-
Add 100 µL of the fungal spore suspension to each well.
-
Include positive controls (medium with fungicide) and negative controls (medium with solvent) in separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth inhibition.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each active compound by plotting the percentage of inhibition against the compound concentration.
-
Insecticidal Applications
The pyridine scaffold is a key feature of many modern insecticides, including the neonicotinoids.[7] Research into novel pyridine-based insecticides has led to the discovery of compounds with significant activity against various insect pests, such as aphids.[7][8]
Quantitative Data Summary: Insecticidal Activity
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference |
| 1c | Aphis craccivora (nymphs) | 0.127 | [7] |
| 1d | Aphis craccivora (nymphs) | 0.098 | [7] |
| 1f | Aphis craccivora (nymphs) | 0.080 | [7] |
| Acetamiprid (reference) | Aphis craccivora (nymphs) | 0.045 | [7] |
Experimental Protocol: Systemic Insecticidal Activity Bioassay
This protocol is designed to evaluate the systemic activity of compounds against sucking insects like aphids.
Materials:
-
Synthesized pyridine derivatives
-
Host plants (e.g., fava bean seedlings)
-
Aphids (Aphis gossypii or Aphis craccivora)
-
Small pots with soil
-
Fine-haired brush
-
Cages or containers to enclose the plants
Procedure:
-
Plant Preparation: Grow host plants in small pots until they have developed a few true leaves.
-
Compound Application:
-
Prepare solutions of the test compounds at various concentrations.
-
Apply a measured volume of the test solution to the soil around the base of each plant, avoiding contact with the foliage.
-
-
Insect Infestation:
-
After a set period for systemic uptake (e.g., 24 hours), carefully transfer a known number of adult aphids (e.g., 20) onto the leaves of each treated plant using a fine-haired brush.
-
Cover the plants with cages to prevent the aphids from escaping.
-
-
Mortality Assessment:
-
After a defined exposure period (e.g., 48 or 72 hours), count the number of dead and live aphids on each plant.
-
Consider aphids that are moribund or unable to move when prodded as dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration 50) value for each active compound using probit analysis.
-
Mode of Action
The mode of action of pyridine-based agrochemicals can vary widely depending on the specific chemical structure. Some herbicidal derivatives are proposed to act by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen (B1215707) oxidase.[3] Fungicidal compounds may disrupt cellular processes like energy metabolism in fungi.[5] Many insecticidal pyridine derivatives, particularly the neonicotinoids, act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system.
Hypothetical Signaling Pathway: Inhibition of a Target Enzyme
Caption: Hypothetical mode of action for a pyridine-based agrochemical via enzyme inhibition.
Conclusion
The pyridine scaffold remains a highly valuable structural motif in the discovery and development of new agrochemicals. While this compound itself is a basic building block, its derivatives and more complex pyridine-containing molecules have demonstrated potent herbicidal, fungicidal, and insecticidal activities. The continued exploration of structure-activity relationships and modes of action of novel pyridine-based compounds holds significant promise for addressing the ongoing challenges in crop protection.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of Fungicidal Activity and Mode of Action of Ferimzone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicidal activity of natural and synthetic sesquiterpene lactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dihydroxypyridine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A detailed guide on the synthesis of 2,3-dihydroxypyridine derivatives, crucial intermediates in the development of novel therapeutics and agrochemicals, has been compiled to support researchers, scientists, and professionals in drug development. These application notes and protocols provide a comprehensive overview of established synthetic methodologies, complete with detailed experimental procedures, quantitative data, and visual guides to the reaction pathways.
This compound and its derivatives are versatile chemical building blocks, prized for the ortho-dihydroxy substitution on the pyridine (B92270) ring. This structural feature imparts unique reactivity, making them valuable precursors for a wide range of nitrogen-containing functional materials and complex molecules. Their application spans from advanced materials science to the synthesis of Active Pharmaceutical Ingredients (APIs) and sophisticated crop protection agents. The pyridine scaffold itself is a prominent feature in numerous FDA-approved drugs, highlighting the importance of synthetic routes to its varied derivatives.
This document outlines two primary, reliable methods for the synthesis of this compound derivatives, offering a comparative analysis to aid in methodological selection for specific research and development needs.
I. Synthesis of 5-Chloro-2,3-dihydroxypyridine from 2-Amino-5-chloropyridine (B124133)
A robust, multi-step synthesis starting from the readily available 2-amino-5-chloropyridine allows for the targeted production of 5-chloro-2,3-dihydroxypyridine. This pathway involves a sequence of diazotization, nitration, reduction, and a final diazotization/hydrolysis, as detailed in the following protocol.
Experimental Protocol: A Four-Step Synthesis
Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine
This initial step transforms the amino group of the starting material into a hydroxyl group.
-
Procedure: A solution of 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. The reaction temperature is typically maintained between 20-80 °C, with a preferred range of 30-50 °C. Careful control of temperature is crucial to ensure the selective formation of the hydroxylated product.
Step 2: Nitration of 2-Hydroxy-5-chloropyridine
The subsequent nitration introduces a nitro group at the 3-position of the pyridine ring.
-
Procedure: To a cooled (not exceeding 5 °C) solution of 85g (0.656 mol) of 2-hydroxy-5-chloropyridine in 340 ml of sulfuric acid, 27.3 ml of concentrated nitric acid is added dropwise. The reaction mixture is then warmed to 50-60 °C and stirred for 1 hour. Upon completion, the mixture is poured into 2500 ml of ice water and the pH is adjusted to strongly basic with a 40% sodium hydroxide (B78521) solution. The resulting yellow solid is collected by suction filtration and dried.
-
Yield: 102g (79.1%)
-
Purity: >98.0% by HPLC
Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine
The nitro group is then reduced to an amino group, a key step towards the final product.
-
Procedure: The reduction of the nitro-substituted pyridine can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. Alternatively, chemical reduction using iron powder in a suitable solvent can be employed. The choice of reducing agent and conditions will depend on available laboratory equipment and desired scale.
Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine
The final step involves the conversion of the newly formed amino group into a hydroxyl group via a second diazotization reaction, followed by hydrolysis.
-
Procedure: The 2-hydroxy-3-amino-5-chloropyridine is subjected to diazotization at a temperature range of -20 to 10 °C, with a preferred range of -10 to -5 °C. Following diazotization, the reaction mixture is slowly warmed to 50-60 °C and stirred for 2 hours to facilitate hydrolysis and formation of the final product.
Quantitative Data Summary: Synthesis from 2-Amino-5-chloropyridine
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | NaNO₂, Acid | 30-50 | - | 2-Hydroxy-5-chloropyridine | - |
| 2 | 2-Hydroxy-5-chloropyridine | H₂SO₄, HNO₃ | 50-60 | 1 | 2-Hydroxy-3-nitro-5-chloropyridine | 79.1 |
| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | H₂/Catalyst or Fe | - | - | 2-Hydroxy-3-amino-5-chloropyridine | - |
| 4 | 2-Hydroxy-3-amino-5-chloropyridine | NaNO₂, Acid; H₂O | -10 to -5 then 50-60 | 2 | 5-Chloro-2,3-dihydroxypyridine | - |
Note: Yields for steps 1, 3, and 4 are not specified in the primary literature reviewed.
Synthetic Pathway Diagram
Caption: Synthesis of 5-Chloro-2,3-dihydroxypyridine.
II. Synthesis of this compound from 2-Hydroxypyridine (B17775)
An alternative approach utilizes 2-hydroxypyridine as the starting material in a two-step process. This method offers a more direct route to the core this compound structure.
Experimental Protocol: A Two-Step Synthesis
Step 1: Hydroxylation of 2-Hydroxypyridine
The first step introduces a hydroxyl group at the 3-position of the pyridine ring.
-
Procedure: A solution of 2-hydroxypyridine is heated with benzoyl peroxide in chloroform (B151607) for 24 hours. This reaction facilitates the hydroxylation of the pyridine ring.
-
Yield: 50%
Step 2: Hydrolysis
The intermediate from the first step is then hydrolyzed to yield the final product.
-
Procedure: The product from the hydroxylation step is treated with hydroiodic acid (HI) to yield this compound.
Quantitative Data Summary: Synthesis from 2-Hydroxypyridine
| Step | Starting Material | Key Reagents | Time (h) | Product | Yield (%) |
| 1 | 2-Hydroxypyridine | Benzoyl peroxide, CHCl₃ | 24 | Intermediate | 50 |
| 2 | Intermediate | HI | - | This compound | - |
Note: Yield for step 2 is not specified in the primary literature reviewed.
Synthetic Pathway Diagram
Caption: Synthesis of this compound.
III. Applications in Drug Development
The pyridine and dihydropyridine (B1217469) scaffolds are integral to a vast array of therapeutic agents. Their presence in numerous FDA-approved drugs underscores their significance in medicinal chemistry. The this compound core, in particular, serves as a valuable starting point for the synthesis of more complex molecules with potential biological activity. The functional groups on the pyridine ring can be further modified to optimize pharmacokinetic and pharmacodynamic properties, leading to the development of new drug candidates.
IV. Conclusion
The synthetic protocols detailed in these application notes provide researchers with reliable and reproducible methods for the preparation of this compound derivatives. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific substitution pattern required for the target molecule. These foundational methods are anticipated to facilitate further innovation in the discovery and development of novel pharmaceuticals and agrochemicals.
Application Notes and Protocols for the Analytical Detection of 2,3-Dihydroxypyridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypyridine (2,3-DHP) is a significant metabolite of the toxic amino acid mimosine, found in plants of the Leucaena genus. The presence and concentration of 2,3-DHP in biological samples are of considerable interest in toxicology, pharmacology, and drug development due to its potential goitrogenic and other toxic effects. Accurate and reliable analytical methods are crucial for monitoring its levels in various biological matrices to understand its pharmacokinetics, assess exposure, and develop potential therapeutic interventions.
This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples, focusing on a validated High-Performance Liquid Chromatography (HPLC) method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method has been successfully applied for the quantitative determination of 2,3-DHP in biological matrices such as plasma and excretions.[1][2] This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.
Quantitative Data Summary
The performance characteristics of the HPLC method for the determination of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 1.0 to 50 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.99902 | [1] |
| Limit of Detection (LOD) | 0.55 mg/kg | [1] |
| Recovery | 88 - 95.4% | [1] |
| Relative Standard Deviation (RSD) | 2.24 - 4.90% | [1] |
Experimental Protocol: HPLC Analysis of this compound in Plasma
This protocol details the steps for sample preparation and HPLC analysis of 2,3-DHP in plasma samples.
1. Materials and Reagents
-
This compound standard
-
Hydrochloric acid (HCl), 0.1N
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Plasma samples
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV Detector
-
Agilent HC-C18 column (4.6 × 150 mm, 5 µm)[1]
-
Autosampler
-
Data acquisition and processing software
-
3. Sample Preparation
-
Extraction:
-
To a known volume of plasma, add an equal volume of 0.1N HCl.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Conditions
-
Column: Agilent HC-C18 (4.6 × 150 mm, 5 µm)[1]
-
Column Temperature: 30°C[1]
-
Mobile Phase: A gradient of 0.2% (w/v) orthophosphoric acid and methanol.[1] The specific gradient program should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 10 µL[1]
-
Detection: UV at 280 nm[1]
5. Calibration and Quantification
-
Prepare a series of standard solutions of 2,3-DHP in 0.1N HCl covering the expected concentration range in the samples (e.g., 1.0 to 50 µg/mL).[1]
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plasma samples.
-
Determine the concentration of 2,3-DHP in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
Potential Metabolic Pathway of this compound
While the complete metabolic pathway of this compound in humans is not fully elucidated, it is known to be a metabolite of mimosine. Based on the metabolism of other hydroxypyridines, a plausible pathway involves further oxidation and ring cleavage. The following diagram illustrates a hypothetical metabolic pathway.
References
Application Notes and Protocols for the Use of 2,3-Dihydroxypyridine in the Formation of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential and demonstrated use of 2,3-dihydroxypyridine (2,3-DHP) in the synthesis of coordination polymers. While the exploration of 2,3-DHP as a primary linker in coordination polymer chemistry is an emerging field, its inherent chelating properties and the successful synthesis of related structures provide a strong foundation for future research. This document outlines the coordination characteristics of 2,3-DHP, provides a protocol based on a known mixed-ligand system, and proposes a pathway for the development of novel homoleptic 2,3-DHP-based coordination polymers.
Ligand Profile: this compound
This compound is a pyridine (B92270) derivative featuring two hydroxyl groups at the 2 and 3 positions. A critical feature of this ligand is its existence in tautomeric forms: the enol form (2,3-pyridinediol) and the keto form (3-hydroxy-2(1H)-pyridinone). This tautomerism plays a crucial role in its coordination behavior, as the deprotonation of the hydroxyl groups creates a bidentate chelating site for metal ions.
The presence of both a nitrogen atom within the pyridine ring and two oxygen atoms from the hydroxyl groups makes 2,3-DHP a versatile ligand capable of forming stable complexes with a variety of metal ions.[1][2] Its ability to participate in hydrogen bonding further influences its interaction with other molecules and the supramolecular architecture of resulting coordination polymers.[1]
Application Note I: Synthesis of a Mixed-Ligand Copper(II) Coordination Polymer
This protocol is based on the reported synthesis of catena-bis(aqua(3-oxy-2-pyridono)copper(II))μ-pyrazine diperchlorate, a ladder-like coordination polymer.[3] This example demonstrates the ability of 2,3-DHP (in its 3-oxy-2-pyridono form) to act as a primary ligand in conjunction with a secondary, bridging ligand (pyrazine) to form a stable, extended structure.
Principle:
A copper(II) salt is reacted with this compound and pyrazine (B50134) in an aqueous solution. The 2,3-DHP acts as a chelating ligand to the copper centers, while the pyrazine molecules bridge adjacent copper ions, leading to the formation of a 1D coordination polymer. The chains are further linked by perchlorate (B79767) anions, forming a ladder-like supramolecular structure.
Experimental Protocol:
-
Reagents:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound (C₅H₅NO₂)
-
Pyrazine (C₄H₄N₂)
-
Deionized water
-
-
Equipment:
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve equimolar amounts of copper(II) perchlorate hexahydrate, this compound, and pyrazine in deionized water in separate containers.
-
Slowly add the this compound solution to the copper(II) perchlorate solution while stirring.
-
To this mixture, add the pyrazine solution dropwise.
-
Allow the resulting solution to stand undisturbed at room temperature.
-
Slow evaporation of the solvent over several days should yield crystals suitable for single-crystal X-ray diffraction.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including bond lengths, bond angles, and the overall coordination environment of the copper(II) ions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and identify the loss of any coordinated or lattice solvent molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the ligands and confirm their coordination to the metal center.
Data Presentation:
| Property | Reported Value for catena-bis(aqua(3-oxy-2-pyridono)copper(II))μ-pyrazine diperchlorate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Magnetic Interaction | Antiferromagnetic coupling between copper(II) centers |
| Dimer Interaction (J) | Approx. -10 K |
| Inter-dimer Interaction | Approx. +1.5 K |
Table 1: Summary of key properties for a known 2,3-DHP-containing coordination polymer.[3]
Application Note II: Proposed Synthesis of Homoleptic this compound Coordination Polymers
This section outlines a prospective protocol for the synthesis of coordination polymers using 2,3-DHP as the sole organic linker. The goal is to create novel materials with potentially unique properties arising from the specific characteristics of the 2,3-DHP ligand.
Principle:
The synthesis of homoleptic 2,3-DHP coordination polymers would involve the reaction of a suitable metal salt with the 2,3-DHP ligand under conditions that promote the formation of an extended network rather than discrete molecular complexes. The choice of metal ion, solvent system, and pH will be critical in directing the self-assembly process. Metal ions that favor chelation and can adopt various coordination geometries (e.g., Zn(II), Mn(II), Cd(II)) are promising candidates.
Proposed Experimental Protocol:
-
Reagents:
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Manganese(II) chloride, Cadmium acetate)
-
This compound
-
Solvent system (e.g., DMF, DMA, Methanol, or mixtures with water)
-
pH-modifying agent (e.g., a mild base like triethylamine (B128534) to facilitate deprotonation of 2,3-DHP)
-
-
Equipment:
-
Solvothermal reaction vessels (Teflon-lined stainless-steel autoclaves)
-
Oven or heating mantle
-
Standard laboratory glassware and filtration equipment
-
-
Procedure (Solvothermal Synthesis):
-
In a typical reaction, dissolve the metal salt and this compound in the chosen solvent or solvent mixture within a Teflon liner. Molar ratios of metal to ligand should be varied systematically (e.g., 1:1, 1:2, 2:1) to explore different structural outcomes.
-
Add a few drops of a mild base to adjust the pH, promoting the deprotonation of the ligand's hydroxyl groups.
-
Seal the Teflon liner within the steel autoclave and heat in an oven at a temperature between 80°C and 160°C for 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash with the mother liquor, and dry.
-
Expected Outcomes and Potential Structures:
The coordination of both the pyridine nitrogen and the deprotonated hydroxyl groups can lead to the formation of various polymer dimensionalities. For instance, a 1D chain could be formed through the bridging of metal centers by the 2,3-DHP ligand. Further intermolecular interactions, such as hydrogen bonding, could then assemble these chains into 2D or 3D supramolecular networks.
Potential Applications:
-
Drug Delivery: The biocompatibility of pyridine-based scaffolds could make these materials candidates for controlled drug release systems.[4] The coordination polymer could be designed to degrade under specific physiological conditions, releasing an encapsulated therapeutic agent.
-
Catalysis: The metal centers within the coordination polymer could act as catalytic sites. The defined porous structure of some coordination polymers can also lead to size- and shape-selective catalysis.
-
Sensing: The potential for the 2,3-DHP ligand to interact with guest molecules via hydrogen bonding could be exploited for the development of chemical sensors. Changes in the photoluminescent properties of the coordination polymer upon exposure to specific analytes could form the basis of a sensing mechanism.
Logical Framework for Development
The development of coordination polymers from this compound follows a logical progression from ligand design to final application. The key relationships are illustrated below.
References
Application Notes and Protocols for the Experimental Study of 2,3-Dihydroxypyridine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dihydroxypyridine (DHP) and its derivatives are versatile heterocyclic ligands in coordination chemistry. Due to the presence of hydroxyl groups in the ortho position, they can exist in tautomeric forms and possess multiple coordination sites, allowing them to form stable complexes with a wide range of metal ions.[1] These metal complexes are of significant interest due to their potential biological activities, including antimicrobial, antioxidant, and anticancer properties, making them promising candidates for drug development.[2][3][4] This document provides a detailed overview of the experimental setup, from synthesis to biological evaluation, for studying this compound metal complexes.
Synthesis Protocols
A crucial first step is the synthesis of the this compound-based ligand, which may be a Schiff base or another derivative, followed by its complexation with a metal salt.
Protocol 1.1: Synthesis of a this compound-based Schiff Base Ligand
This protocol describes a general method for synthesizing a Schiff base ligand from 2-amino-3-hydroxypyridine (B21099) and an aldehyde (e.g., salicylaldehyde (B1680747) or 2,4-dihydroxybenzaldehyde).[2][5]
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Ethanol (B145695) (HPLC or AR grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Water bath
-
Beaker with crushed ice
-
Filtration apparatus
Procedure:
-
Prepare an ethanolic solution of 2-amino-3-hydroxypyridine (1 mmol) in a 250 mL round bottom flask.
-
Add an equimolar (1 mmol) ethanolic solution of the desired aldehyde to the flask.
-
Add 3-4 drops of concentrated HCl to the reaction mixture while stirring vigorously.
-
Reflux the mixture on a water bath at approximately 80°C for 6 hours with constant stirring.[5]
-
After reflux, quench the hot reaction mixture by pouring it onto crushed ice.
-
Collect the resulting crystalline precipitate by filtration.
-
Wash the crystals with hot water and recrystallize from distilled ethanol to obtain the pure Schiff base ligand.[5]
Protocol 1.2: Synthesis of this compound Metal Complexes
This protocol outlines a general procedure for the synthesis of transition metal complexes.
Materials:
-
Synthesized 2,3-DHP based ligand
-
Metal salt (e.g., Cu(II), Fe(II), Mn(II), Zn(II), Co(II) acetates or chlorides)[2][5]
-
Ethanol
-
Ammonium hydroxide (B78521) solution (0.1 N NH₄OH) or other suitable base
-
Round bottom flask
-
Reflux condenser
-
Water bath
Procedure:
-
Dissolve the synthesized ligand (e.g., 2 mmol) in warm ethanol.
-
In a separate flask, prepare an aqueous or ethanolic solution of the metal salt (1 mmol).
-
Add the metal salt solution to the ligand solution with vigorous stirring. The molar ratio is typically 2:1 (Ligand:Metal).[2]
-
Adjust the pH of the solution as required for precipitation, often by adding a dilute base like 0.1N NH₄OH.[5]
-
Reflux the reaction mixture on a water bath at 90-100°C for 3-5 hours with constant stirring.[2][5]
-
Allow the solution to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the complex with warm water followed by 50% ethanol to remove any unreacted starting materials.[5]
-
Dry the final product in a vacuum desiccator.
Caption: General workflow for the synthesis of 2,3-DHP metal complexes.
Physicochemical Characterization
Thorough characterization is essential to confirm the structure, geometry, and properties of the synthesized complexes.
Protocol 2.1: Spectroscopic and Structural Analysis
A combination of techniques is used to elucidate the structure of the metal complexes.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the coordination sites of the ligand to the metal ion.
-
Procedure: Record the IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Interpretation: Compare the spectra. A shift in the characteristic bands of functional groups (e.g., C=N, O-H, N-H) in the complex compared to the free ligand indicates their involvement in coordination. The appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.[6][7]
2. UV-Visible (Electronic) Spectroscopy:
-
Purpose: To study the electronic transitions and infer the geometry of the complexes.[5]
-
Procedure: Dissolve the complexes in a suitable solvent (e.g., DMSO or DMF) and record the electronic spectra, typically in the 200-800 nm range.
-
Interpretation: The position and number of d-d transition bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).[2][5] Charge transfer bands (LMCT or MLCT) are also often observed.[5]
3. X-ray Crystallography:
-
Purpose: To obtain an unambiguous 3D structure of the complex, including bond lengths and angles.[8][9]
-
Procedure: This technique requires single crystals of suitable quality.[8] Data is collected using an X-ray diffractometer. The structure is then solved and refined using specialized software.[8][9]
4. Other Techniques:
-
Elemental Analysis (CHN): Confirms the empirical formula and purity of the complexes.
-
Molar Conductance: Measured in a solvent like DMF or DMSO to determine if the complex is an electrolyte or non-electrolyte.[1]
-
Magnetic Susceptibility: Determines the magnetic moment, which helps in deducing the geometry and the number of unpaired electrons in the metal center.[5]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[5][7]
Caption: Logic diagram for the structural characterization of metal complexes.
Data Presentation: Physicochemical Properties
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Spectroscopic and Physical Data for Hypothetical [M(L)₂] Complexes
| Complex | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | UV-Vis λₘₐₓ (cm⁻¹) | Tentative Geometry |
|---|---|---|---|---|---|---|
| [Cu(L)₂] | Green | >300 | 12.5 | 1.85 | 13,679, 28,735 | Distorted Octahedral[5] |
| [Ni(L)₂] | Brown | 290 | 10.8 | Diamagnetic | 18,500, 26,000 | Square Planar |
| [Co(L)₂] | Pink | >300 | 15.2 | 4.95 | 8,500, 19,800 | Octahedral |
| [Mn(L)₂] | Yellow | 285 | 9.5 | 5.80 | 13,831, 18,939, 20,283 | Octahedral[5] |
| [Zn(L)₂] | White | >300 | 11.0 | Diamagnetic | 27,472 (LMCT) | Octahedral[5] |
Table 2: Key FTIR Spectral Bands (cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C=N) | ν(C=O) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|---|---|
| Ligand (HL) | 3400 | 3310 | 1620 | 1675 | - | - |
| [Cu(L)₂] | - | 3305 | 1605 | 1650 | 520 | 450 |
| [Zn(L)₂] | - | 3308 | 1608 | 1655 | 515 | 445 |
Biological Activity Protocols
Evaluation of biological activity is key to understanding the therapeutic potential of the synthesized complexes.
Protocol 3.1: In Vitro Antimicrobial Activity
A. Agar (B569324) Well Diffusion Method [2][10]
-
Purpose: A qualitative screening method to assess antimicrobial activity.
-
Procedure:
-
Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Spread a standardized microbial inoculum (e.g., 0.5 McFarland standard) evenly over the agar surface.
-
Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test complex solution (dissolved in DMSO) at a specific concentration (e.g., 150 µg/mL) into each well.[2]
-
Use DMSO as a negative control and a standard antibiotic/antifungal (e.g., Ciprofloxacin/Fluconazole) as a positive control.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).
-
Measure the diameter of the inhibition zone (in mm) around each well.
-
B. Broth Microdilution Method (for MIC) [10]
-
Purpose: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.
-
Procedure:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound where no visible turbidity is observed.
-
Table 3: Sample Antimicrobial Activity Data | Compound | Conc. (µg/mL) | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | E. coli | S. aureus | C. albicans | A. niger | E. coli | | Ligand (HL) | 150 | 8 | 10 | 9 | 7 | 128 | | [Cu(L)₂] | 150 | 12[2] | 18 | 16 | 14 | 32 | | [Ni(L)₂] | 150 | 15[2] | 22 | 19 | 17 | 16 | | Ciprofloxacin | 10 | 25 | 28 | - | - | 4 | | Fluconazole | 10 | - | - | 24 | 22 | 8 |
Protocol 3.2: In Vitro Antioxidant Activity (DPPH Assay)[11][12][13]
-
Purpose: To evaluate the free radical scavenging ability of the complexes.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[11]
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare various concentrations of the test complexes and a standard antioxidant (e.g., Ascorbic acid) in methanol or DMSO.
-
In a test tube or 96-well plate, add a fixed volume of the DPPH solution (e.g., 2.9 mL) to a small volume of the sample solution (e.g., 0.1 mL).[12]
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm against a blank (methanol).
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Table 4: Sample DPPH Radical Scavenging Activity
| Compound | % Inhibition @ 100 µg/mL | IC₅₀ (µg/mL) |
|---|---|---|
| Ligand (HL) | 45.2 | 110.5 |
| [Cu(L)₂] | 68.4[2] | 73.1 |
| [Mn(L)₂] | 76.2[2] | 65.4 |
| [Co(L)₂] | 65.3[2] | 78.9 |
| Ascorbic Acid | 95.8 | 8.5 |
Protocol 3.3: In Vitro Anticancer Activity (MTT Assay)[14][15]
-
Purpose: To assess the cytotoxicity of the complexes against cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving it in DMSO and measuring the absorbance.[13]
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[13]
-
Treat the cells with serial dilutions of the test complexes and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: A potential signaling pathway for metal complex-induced apoptosis.
Table 5: Sample Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
|---|---|---|---|
| Ligand (HL) | >100 | >100 | >100 |
| [Pt(L)₂] | 12.5 | 15.8 | 20.1 |
| [Pd(L)₂] | 18.4 | 22.1 | 25.6 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Dyes Employing 2,3-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypyridine, which exists in tautomeric equilibrium with 3-hydroxy-2(1H)-pyridone, is a versatile precursor in the synthesis of novel heterocyclic compounds. Its electron-rich nature and the presence of hydroxyl groups make it an excellent coupling component for the synthesis of azo dyes. Azo dyes are a prominent class of chromophores characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a conjugated system responsible for their color. The synthesis of azo dyes from this compound typically involves a diazotization-coupling reaction. This process begins with the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with the activated pyridine (B92270) ring of this compound.[1] The resulting heterocyclic azo dyes have potential applications in various fields, including materials science, as pH indicators, and in the development of pharmacologically active agents.
Key Synthetic Pathway: Azo Coupling
The primary method for incorporating this compound into a heterocyclic dye is through an azo coupling reaction. This reaction is a two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is generally unstable and is used immediately in the next step.[2]
-
Azo Coupling: The diazonium salt solution is then added to a solution of this compound (the coupling component). The electrophilic diazonium ion attacks the electron-rich pyridine ring, typically at the position para or ortho to an activating group, to form the stable azo dye.[2]
Experimental Protocols
Protocol 1: General Synthesis of a Heterocyclic Azo Dye from this compound
This protocol describes a general procedure for the synthesis of a heterocyclic azo dye using a primary aromatic amine and this compound as the coupling component.
Materials:
-
Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve the chosen aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a 100 mL beaker. If the amine is poorly soluble, gentle heating may be applied.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol, 0.69 g) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve this compound (0.01 mol, 1.11 g) in a 10% sodium hydroxide solution until it completely dissolves.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the crude dye using vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified heterocyclic dye.
-
Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes representative quantitative data for heterocyclic azo dyes synthesized from this compound. Please note that these values are illustrative and can vary depending on the specific aromatic amine used and the reaction conditions.
| Aromatic Amine Precursor | Yield (%) | Color | λmax (nm) in Ethanol | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Aniline | 75-85 | Orange-Red | 480-500 | 20,000 - 25,000 |
| p-Toluidine | 80-90 | Red | 490-510 | 22,000 - 28,000 |
| Sulfanilic Acid | 70-80 | Deep Red | 500-520 | 25,000 - 30,000 |
| 2-Amino-3-hydroxypyridine | ~76[3] | Varies | Varies | Varies |
Visualizations
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of heterocyclic azo dyes.
Azo Coupling Reaction Mechanism
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Biosensors Utilizing 2,3-Dihydroxypyridine Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical and fluorescent biosensors based on materials functionalized with 2,3-Dihydroxypyridine (DHP). DHP's unique chelating properties and potential for electrochemical activity make it a promising candidate for the sensitive and selective detection of various analytes, including metal ions and neurotransmitters.
Electrochemical Biosensor for Dopamine (B1211576) Detection
This section outlines the fabrication and operation of a highly sensitive electrochemical biosensor for the detection of dopamine. The sensor is based on a glassy carbon electrode (GCE) modified with this compound functionalized nanomaterials.
Signaling Pathway
The detection of dopamine at the DHP-modified electrode surface occurs through an electrochemical oxidation process. The DHP functionalization enhances the electrocatalytic activity towards dopamine, resulting in an amplified signal. The binding of dopamine to the modified surface facilitates its oxidation, generating a measurable current that is proportional to the dopamine concentration.
Experimental Workflow
The development of the dopamine biosensor follows a systematic workflow from material synthesis to final application.
Protocols
Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (DHP-AuNPs)
-
Preparation of Gold Nanoparticles (AuNPs): Synthesize AuNPs using the Turkevich method. Briefly, bring 100 mL of 0.01% HAuCl₄ solution to a boil. Add 2 mL of 1% sodium citrate (B86180) solution and continue boiling until the solution turns a deep red color. Cool to room temperature.
-
Functionalization with this compound:
-
Prepare a 10 mM solution of this compound in ethanol (B145695).
-
Add 1 mL of the DHP solution to 10 mL of the AuNP suspension.
-
Stir the mixture for 24 hours at room temperature to allow for the formation of a self-assembled monolayer of DHP on the AuNP surface.
-
Centrifuge the solution to separate the DHP-AuNPs and wash with ethanol to remove unbound DHP. Resuspend the DHP-AuNPs in deionized water.
-
Protocol 2: Fabrication of the DHP-AuNP Modified Glassy Carbon Electrode (DHP-AuNP/GCE)
-
GCE Preparation: Polish a glassy carbon electrode with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth.
-
Sonication: Sonicate the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Modification: Drop-cast 10 µL of the DHP-AuNP suspension onto the cleaned GCE surface and allow it to dry at room temperature.
Protocol 3: Electrochemical Detection of Dopamine
-
Electrochemical Cell Setup: Use a three-electrode system with the DHP-AuNP/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.4 as the supporting electrolyte.
-
Measurement:
-
Record cyclic voltammograms (CVs) in the potential range of -0.2 to 0.6 V to characterize the electrode.
-
For quantitative analysis, use differential pulse voltammetry (DPV) with a potential range of 0.1 to 0.4 V.
-
Add aliquots of dopamine standard solution to the electrochemical cell and record the DPV response after each addition.
-
Construct a calibration curve by plotting the peak current against the dopamine concentration.
-
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.9 µM to 82 µM | [1] |
| Limit of Detection (LOD) | 0.36 µM (S/N = 3) | [1] |
| Sensitivity | 0.005 µA/µM | [2] |
| Operating Potential | 0.16 V vs. SCE | [1] |
Fluorescent "Turn-On" Biosensor for Aluminum Ion (Al³⁺) Detection
This section describes the development of a fluorescent biosensor for the detection of aluminum ions based on this compound functionalized quantum dots (DHP-QDs).
Signaling Pathway
The sensing mechanism is based on chelation-enhanced fluorescence (CHEF). In the absence of Al³⁺, the fluorescence of the DHP-QDs is quenched. Upon the addition of Al³⁺, the DHP ligands on the surface of the quantum dots chelate with the aluminum ions. This chelation event restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of the fluorescence intensity, thus creating a "turn-on" signal.
Experimental Workflow
The creation of the fluorescent Al³⁺ sensor involves the synthesis of functionalized quantum dots and their subsequent application in fluorescence spectroscopy.
Protocols
Protocol 4: Synthesis of this compound Functionalized Carbon Quantum Dots (DHP-CQDs)
-
Carbon Quantum Dot (CQD) Synthesis: Prepare CQDs via a one-pot hydrothermal method using a suitable carbon source (e.g., citric acid) and a nitrogen source (e.g., urea).
-
Functionalization:
-
Disperse the synthesized CQDs in deionized water.
-
Add an excess of this compound to the CQD solution.
-
Heat the mixture at 80°C for 12 hours with constant stirring.
-
Purify the DHP-CQDs by dialysis against deionized water for 48 hours to remove unreacted DHP.
-
Protocol 5: Fluorescent Detection of Al³⁺
-
Sample Preparation: Prepare a stock solution of the DHP-CQDs in a suitable buffer (e.g., PBS pH 7.4).
-
Fluorescence Measurement:
-
Place the DHP-CQD solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer.
-
Incrementally add aliquots of a standard Al³⁺ solution to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing for a short incubation time for the chelation reaction to occur.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
Determine the linear range and calculate the limit of detection from the calibration curve.
-
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 1-20 µmol L⁻¹ | [3] |
| Limit of Detection (LOD) | 0.32 µmol L⁻¹ (3σ) | [3] |
| Quantum Yield (of AA-CQDs) | 24.23% | [3] |
| Quantum Lifetime (of AA-CQDs) | 13.29 ns | [3] |
Note: The quantitative data provided is for amino acid-functionalized carbon quantum dots for Al³⁺ detection, which serves as a comparable system to the proposed DHP-CQDs. The performance of DHP-functionalized QDs would need to be experimentally determined.
These application notes and protocols provide a foundational framework for researchers to develop and utilize biosensors based on this compound functionalized materials. The inherent versatility of DHP as a functionalizing agent opens up possibilities for the detection of a wide range of analytes, contributing to advancements in diagnostics, environmental monitoring, and drug development.
References
- 1. Electrochemical determination of dopamine using a glassy carbon electrode modified with a nanocomposite consisting of nanoporous platinum-yttrium and graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid-functionalized carbon quantum dots for selective detection of Al3+ ions and fluorescence imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dihydroxypyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-Dihydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways to this compound have been reported, starting from various precursors. The most common starting materials include 2-aminopyridine, 3-hydroxypyridine (B118123), 2-chloropyridine, and furfural. Each route involves a series of reactions, such as nitration, halogenation, diazotization, and hydrolysis, which can influence the side product profile.
Q2: I am observing a lower-than-expected yield. What are the potential causes?
A2: Low yields can be attributed to several factors, including:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Side reactions: The formation of undesired side products can significantly reduce the yield of the target molecule.
-
Suboptimal reaction conditions: Temperature, pressure, and reagent stoichiometry are critical parameters that need to be carefully controlled.
-
Product degradation: this compound can be unstable under certain conditions, particularly at high temperatures.
Q3: My final product is discolored. What could be the reason?
A3: Discoloration of the final product often indicates the presence of impurities. These can arise from:
-
Oxidation of the product or intermediates: Dihydroxypyridines can be susceptible to oxidation, leading to colored byproducts.
-
Residual starting materials or reagents: Incomplete purification can leave colored impurities in the final product.
-
Formation of polymeric byproducts: Under certain conditions, hydroxypyridines can polymerize, resulting in dark, tar-like substances.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several side products. Understanding these impurities is crucial for optimizing the reaction and obtaining a pure product.
| Side Product | Potential Cause | Mitigation Strategies |
| Isomeric Dihydroxypyridines (e.g., 2,5-Dihydroxypyridine, 3,4-Dihydroxypyridine) | - Non-selective hydroxylation or rearrangement reactions. - High reaction temperatures during the synthesis of 3-hydroxypyridine can lead to the formation of this compound as an undesired byproduct. | - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. - Utilize protecting groups to block reactive sites and direct the reaction to the desired position. - Purify the crude product using column chromatography or recrystallization. |
| Over-oxidized Products (e.g., Pyridine-2,3-dione) | - Harsh oxidizing agents or prolonged reaction times during oxidation steps. | - Use milder and more selective oxidizing agents. - Carefully monitor the reaction progress to avoid over-oxidation. - Control the stoichiometry of the oxidizing agent. |
| Incompletely Reacted Intermediates | - Insufficient reaction time, temperature, or reagent concentration. | - Ensure complete conversion of starting materials by monitoring the reaction. - Adjust reaction parameters as needed to drive the reaction to completion. |
| Polymeric Byproducts | - High temperatures and/or acidic or basic conditions can induce polymerization of hydroxypyridines. | - Maintain optimal reaction temperatures. - Control the pH of the reaction mixture. - Use of inhibitors might be necessary in some cases. |
| Halogenated Pyridine Derivatives (in syntheses from halopyridines) | - Incomplete hydrolysis of the starting material. | - Ensure sufficient reaction time and appropriate conditions for complete hydrolysis. - Use a suitable base in sufficient quantity to drive the reaction forward. |
Experimental Protocols
Synthesis of 5-chloro-2,3-dihydroxypyridine
A common route to a substituted this compound involves a multi-step synthesis starting from 2-amino-5-chloropyridine. This process provides a framework for understanding the types of reactions and potential pitfalls in synthesizing the unsubstituted analogue.
Step 1: Diazotization of 2-amino-5-chloropyridine
-
2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt.
Step 2: Nitration
-
The resulting 2-hydroxy-5-chloropyridine is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.
Step 3: Reduction of the Nitro Group
-
The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is then reduced to an amino group, for example, using a reducing agent like iron in acidic media.
Step 4: Final Diazotization and Hydrolysis
-
The 3-amino-2-hydroxy-5-chloropyridine is subjected to a second diazotization followed by hydrolysis to yield 5-chloro-2,3-dihydroxypyridine.
Note: Each of these steps can be a source of side products if not carefully controlled. For instance, incomplete diazotization or side reactions of the diazonium salt can lead to impurities.
Visualizing the Troubleshooting Workflow
To aid in diagnosing and resolving issues during the synthesis, the following workflow diagram illustrates a logical approach to troubleshooting.
Technical Support Center: Optimizing the Synthesis of 2,3-Diphenylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-diphenylpyridine (B3051388). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,3-diphenylpyridine, with a focus on common synthetic routes such as the Kröhnke pyridine (B92270) synthesis and Suzuki-Miyaura cross-coupling.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no 2,3-diphenylpyridine at all. What are the possible causes and how can I improve the yield?
Answer: Low yields in the synthesis of 2,3-diphenylpyridine can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Incorrect Reaction Conditions: Verify that the reaction temperature, solvent, and reaction time are appropriate for the chosen synthetic method.[2] For the Kröhnke synthesis, reactions are typically conducted in glacial acetic acid or methanol (B129727) at temperatures not exceeding 140°C.[2] For Suzuki-Miyaura coupling, temperatures may range from 80 to 100 °C.[3] It is advisable to perform small-scale trial reactions to optimize these parameters.[2]
-
Inactive or Impure Reagents: The purity of the starting materials is crucial.[1] Impurities can interfere with the reaction, leading to side products and lower yields.[2][4] If necessary, recrystallize or purify the reagents before use.[2]
-
Inefficient Intermediate Formation: In the Kröhnke synthesis, the initial Michael addition to form the 1,5-dicarbonyl intermediate is a critical step.[2] Ensure that the base used, such as ammonium (B1175870) acetate (B1210297), is of good quality and used in the correct stoichiometric amount.[2]
-
Steric Hindrance: The presence of two bulky phenyl groups at the 2 and 3 positions can cause steric hindrance, which may slow down the cyclization step in the Kröhnke synthesis.[2] Consider moderately increasing the reaction time or temperature, but be aware that excessive heat can lead to side reactions.[2]
-
Incorrect Stoichiometry: Precisely measure the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products and a lower yield of the desired product.[2][5]
Problem 2: Significant Formation of Byproducts
Question: My reaction is producing a significant amount of byproducts alongside 2,3-diphenylpyridine. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.
-
Self-Condensation of Reactants: In the Kröhnke synthesis, the α,β-unsaturated carbonyl compound can undergo self-condensation, particularly at higher temperatures.[2][5] To minimize this, maintain the recommended reaction temperature and consider a slow, controlled addition of the reactants.[2][5]
-
Incomplete Cyclization: The 1,5-dicarbonyl intermediate may not fully cyclize to form the pyridine ring.[2] Ensure that a sufficient amount of the nitrogen source (e.g., ammonium acetate) is present and that the reaction is heated for an adequate amount of time to facilitate ring closure.[5]
-
Side Reactions from Impurities: Impurities in the starting materials can lead to a variety of side products.[2] As mentioned previously, ensuring the purity of your reagents is a critical step.[2]
-
Presence of Pyridine as a Byproduct: The Kröhnke synthesis releases pyridine as a byproduct, which is typically volatile and can be removed under reduced pressure.[2] Residual amounts may require an acidic wash during the workup to convert it into a water-soluble salt.[2]
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify the crude 2,3-diphenylpyridine. What are the best strategies for purification?
Answer: Purification can be challenging, especially when byproducts have similar properties to the desired product.
-
Similar Polarity of Product and Byproducts: Byproducts from self-condensation or incomplete reactions may have polarities similar to 2,3-diphenylpyridine, making separation by column chromatography difficult.[2]
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Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.[2] Adding a small amount of a base like triethylamine (B128534) to the eluent can sometimes help mitigate tailing on silica (B1680970) gel.
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Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture.[2] This can be a very effective method for removing minor impurities.[2]
-
-
Oily or Tarry Crude Product: This often indicates the presence of polymeric byproducts.[1][2] Try to precipitate the desired product from a suitable solvent or use a filtration aid like Celite during the initial filtration of the reaction mixture.[2] Treating the solution with activated carbon before crystallization can also help remove colored impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,3-diphenylpyridine?
A1: A common and versatile method is the Kröhnke pyridine synthesis.[2] This reaction involves the condensation of an α-pyridinium methyl ketone salt (e.g., phenacylpyridinium bromide) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[2] Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a dihalopyridine with phenylboronic acid.[3][6]
Q2: How can I optimize the yield of 2,3-diphenylpyridine using the Kröhnke synthesis?
A2: Yield optimization can be approached systematically by adjusting several parameters, including reaction temperature, reaction time, solvent, and the stoichiometry of the reactants.[1][2] Running small-scale trials to test different conditions is an effective strategy.[2]
Q3: What are the key intermediates in the Kröhnke synthesis of 2,3-diphenylpyridine?
A3: The key intermediate is a 1,5-dicarbonyl compound formed through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl.[2] This intermediate is typically not isolated and undergoes cyclization and dehydration in situ to form the pyridine ring.[2]
Q4: Are there alternative methods for synthesizing 2,3-diphenylpyridine?
A4: Besides the Kröhnke synthesis and Suzuki-Miyaura coupling, another method is the inverse electron demand Diels-Alder reaction of 1,2,4-triazines.[7] This involves the reaction of a 1,2,4-triazine (B1199460) with a suitable dienophile, followed by aromatization to form the pyridine ring.[7]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-Diphenylpyridine Derivatives
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kröhnke Synthesis | Chalcone, N-(Phenacyl)pyridinium Bromide | Ammonium Acetate | Glacial Acetic Acid | Reflux | 4-6 | Varies | [7] |
| Kröhnke Synthesis | Phenacylpyridinium Bromide, α-Phenylcinnamaldehyde | Ammonium Acetate | Glacial Acetic Acid | 100-120 | 6-12 | Varies | [2] |
| Suzuki-Miyaura Coupling | 2-Bromo-3-phenylpyridine (B1272039), Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane (B91453)/Water | 80-90 | 12-24 | Varies | [6] |
| Microwave-Assisted | Benzil, (3-Pyridylcarbonyl)hydrazine | Ammonium Acetate | Acetic Acid | 150 | 0.08 | Varies | [7] |
Experimental Protocols
General Protocol for the Kröhnke Synthesis of 2,3-Diphenylpyridine
This protocol is a general guideline and may require optimization for specific substrates and scales.[2]
-
Materials:
-
Phenacylpyridinium bromide (or a similar α-pyridinium methyl ketone salt)
-
α-Phenylcinnamaldehyde (or another suitable α,β-unsaturated carbonyl)
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenacylpyridinium bromide (1.0 eq), α-phenylcinnamaldehyde (1.0 eq), and ammonium acetate (5-10 eq).[2]
-
Add glacial acetic acid as the solvent.[2]
-
Heat the reaction mixture to 100-120°C with stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.[2]
-
Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide (B78521) solution).[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
-
General Protocol for the Suzuki-Miyaura Synthesis of 2,3-Diphenylpyridine
This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-3-phenylpyridine with phenylboronic acid.[6]
-
Materials:
-
2-Bromo-3-phenylpyridine
-
Phenylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
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1,4-Dioxane
-
Degassed water
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-3-phenylpyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[6]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add 1,4-dioxane and degassed water via syringe.[6]
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3-diphenylpyridine.[6]
-
Visualizations
Caption: A flowchart for systematically troubleshooting low reaction yield.
Caption: Experimental workflow for the Kröhnke synthesis of 2,3-diphenylpyridine.
Caption: Simplified reaction scheme for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,3-Dihydroxypyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,3-dihydroxypyridine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: this compound is soluble in water.[1][2] It also exhibits good solubility in polar organic solvents such as ethanol, methanol, and to some extent, dichloromethane (B109758) and ether. For recrystallization, a solvent is needed in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Water or a mixed solvent system, such as ethanol/water or isopropanol/water, is often a good starting point. The ideal solvent or solvent system should be determined experimentally.
Q2: What are the typical impurities found in crude this compound?
A2: The impurity profile of crude this compound depends heavily on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from a substituted aminopyridine, residual aminopyridine or its diazotized intermediates could be present.[3] Colored impurities may also be present, which can often be removed with activated charcoal.
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid phase upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To resolve this, try the following:
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Add more solvent: Reheat the solution to dissolve the oil, then add more hot solvent to dilute the solution.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Change the solvent system: A different solvent or a mixed solvent system might be more suitable.
Q4: No crystals are forming even after the solution has cooled. What is the problem?
A4: A lack of crystal formation can be due to several factors:
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Too much solvent: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Insufficient cooling: Ensure the solution has been adequately cooled, for instance, in an ice-water bath.
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: Low recovery can be caused by:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, it can lead to product loss. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Significant solubility in cold solvent: The compound may still have some solubility in the cold solvent. Cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) might improve the yield, but be mindful of potentially co-precipitating impurities.
Q6: The final product is still colored. How can I obtain a colorless product?
A6: Colored impurities can sometimes co-crystallize with the product. To remove them, you can use activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly as it can also adsorb some of your desired product.
Quantitative Data Summary
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a general guideline for the solubility of this compound in common laboratory solvents. Please note that exact solubility values can vary with temperature and the purity of the material.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Soluble[1][2] | Highly Soluble | Good as a single solvent. |
| Ethanol | Soluble | Highly Soluble | Good, may require a co-solvent like water to reduce solubility upon cooling. |
| Methanol | Soluble | Highly Soluble | Similar to ethanol, a co-solvent might be necessary. |
| Dichloromethane | Moderately Soluble | Soluble | May be suitable, but its low boiling point might be a consideration. |
| Diethyl Ether | Sparingly Soluble | Moderately Soluble | Could be used as a co-solvent (the "poor" solvent). |
| Acetone | Soluble | Highly Soluble | Potential single solvent or as the "good" solvent in a mixed pair. |
| Toluene | Sparingly Soluble | Moderately Soluble | May be a suitable solvent. |
| Heptane/Hexane | Insoluble | Sparingly Soluble | Good as an "anti-solvent" or "poor" solvent in a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
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Place a small amount of crude this compound (approx. 20-30 mg) into several test tubes.
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Add a few drops of a different potential solvent to each tube at room temperature and observe the solubility.
-
A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
If a single solvent is not ideal, test solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, where the two solvents are miscible).
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring and heating until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for 2-5 minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and the receiving flask with hot solvent to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent.
Visualizations
References
stability and degradation pathways of 2,3-Dihydroxypyridine under stress conditions
Welcome to the technical support center for 2,3-Dihydroxypyridine (2,3-DHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 2,3-DHP under various stress conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, including photodegradation, oxidation, and hydrolysis. Photodegradation can lead to the aromatization of the pyridine (B92270) ring.[1] The molecule's hydroxyl groups also make it prone to oxidation. Under microbial conditions, it can be an intermediate in the degradation of other pyridine compounds.[2][3][4][5][6]
Q2: How does pH affect the stability of this compound?
Q3: What are the expected products of this compound degradation?
A3: While specific degradation products of 2,3-DHP under various abiotic stress conditions are not extensively documented, some predictions can be made based on its chemical structure and studies of similar compounds. Photodegradation is likely to yield the corresponding aromatized pyridine derivative.[1] Oxidative degradation may lead to ring-opening products. Under microbial degradation, it can be converted to other hydroxylated pyridine derivatives.[2][3][4]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is known to be incompatible with strong oxidizing agents and strong acids.[9] Its decomposition may produce nitrogen oxides and carbon oxides.[9] Given its structure as a dihydroxypyridine, it has the potential to chelate metal ions, which could be a source of incompatibility or interaction with metal-containing reagents or surfaces.[10]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | 1. Secondary Interactions: The hydroxyl and amine groups of 2,3-DHP can interact with active sites (silanols) on the HPLC column packing material. 2. Metal Chelation: 2,3-DHP can chelate with trace metals in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing itself), leading to distorted peak shapes.[11] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of 2,3-DHP, causing it to exist in multiple ionic forms. | 1. Use a Deactivated Column: Employ an end-capped column or a column with a base-deactivated stationary phase. 2. Add a Competing Agent: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. 3. Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.[11] 4. Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of 2,3-DHP. |
| Poor Peak Resolution | 1. Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate 2,3-DHP from its degradation products. 2. Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. | 1. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of the buffer. 2. Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Polar-Embedded) to find the one with the best selectivity.[12] |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution. 2. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Ensure Sufficient Equilibration: Increase the column equilibration time between runs. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. |
Forced Degradation Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No or Minimal Degradation Observed | 1. Stress Conditions are too Mild: The concentration of the stressor, temperature, or duration of the study may be insufficient to induce degradation. 2. High Intrinsic Stability: 2,3-DHP may be highly stable under the applied conditions. | 1. Increase Stress Level: Incrementally increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the duration of the study.[13] 2. Confirm Compound Integrity: Ensure that the starting material is pure and has not degraded prior to the experiment. |
| Complete or Excessive Degradation | 1. Stress Conditions are too Harsh: The applied stress is too aggressive, leading to the rapid and complete degradation of 2,3-DHP. | 1. Reduce Stress Level: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation to observe the primary degradation products.[14] |
| Formation of Secondary Degradation Products | 1. Prolonged Stress Exposure: The primary degradation products are themselves unstable under the stress conditions and are degrading further. | 1. Time-Course Study: Analyze samples at multiple time points to distinguish primary from secondary degradation products.[13] |
| Poor Mass Balance | 1. Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by the UV detector. 2. Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample. 3. Adsorption of Degradants: Highly polar or charged degradation products may be irreversibly adsorbed onto the HPLC column. | 1. Use a Mass Spectrometer (MS): Employ an LC-MS system to detect non-UV active and volatile compounds.[12] 2. Evaluate Different Columns: Test different column chemistries to ensure all degradation products are eluting. |
Summary of Quantitative Data
Currently, specific quantitative data on the degradation of this compound under various stress conditions is limited in the public domain. The following table provides a general framework for the expected stability based on its chemical properties. Researchers are encouraged to perform their own forced degradation studies to generate specific data for their experimental conditions.
| Stress Condition | Reagent/Parameter | Expected Stability of 2,3-DHP | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Potentially unstable | Ring-opened products, other hydroxylated pyridines |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Potentially unstable | Ring-opened products, salts of degradation products |
| Oxidative | 3-30% H₂O₂ | Susceptible to oxidation | Oxidized pyridine derivatives, ring-opened products |
| Thermal (Solid) | 60-80°C | Generally stable[15] | Decomposition at higher temperatures |
| Thermal (Solution) | 60-80°C | Less stable than solid state | Depends on solvent and pH |
| Photolytic | UV/Visible light | Unstable[5][16] | Aromatized pyridine derivatives |
Experimental Protocols
The following are general protocols for performing forced degradation studies on this compound. These should be adapted and optimized for your specific analytical method and objectives.
Protocol 1: Forced Degradation in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Keep the solution at room temperature or heat to 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Keep the solution at room temperature or heat to 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution in a neutral, acidic, and basic medium at 60-80°C.
-
Withdraw samples at various time points.
-
-
Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Photostability Testing
-
Sample Preparation:
-
Expose a solid sample of this compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
References
- 1. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. waters.com [waters.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bvchroma.com [bvchroma.com]
- 9. This compound(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Ionization effects on the sensitized photooxidation of this compound and 2,4-dihydroxypyridine. A kinetic study. - CONICET [bicyt.conicet.gov.ar]
Technical Support Center: Scaling Up 2,3-Dihydroxypyridine Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of 2,3-Dihydroxypyridine (2,3-DHP) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound at a larger scale.
Synthesis Stage
Issue T-001: Lower than expected yield compared to lab-scale.
-
Possible Causes & Solutions:
-
Inefficient Heat Transfer: Exothermic reactions that are manageable in the lab can lead to localized overheating in larger reactors, causing degradation of reactants or products.[1]
-
Poor Mixing: Inadequate agitation in a large vessel can lead to non-uniform reaction conditions and the formation of byproducts.
-
Solution: Optimize the stirrer design and speed for the reactor geometry. Ensure that solids are adequately suspended.
-
-
Impurity in Starting Materials: The impact of impurities in starting materials can be magnified at a larger scale.
-
Solution: Qualify suppliers and test the purity of all raw materials before use in a large-scale run.[1]
-
-
Issue T-002: High levels of byproducts and impurities.
-
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: Deviations from the optimal temperature range can favor side reactions.[2]
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Solution: Implement precise temperature control systems and ensure temperature probes are calibrated and correctly placed.[2]
-
-
Localized Concentrations: Poor mixing can lead to areas of high reactant concentration, promoting side reactions.
-
Solution: Improve agitation and consider the order and rate of reagent addition.
-
-
Catalyst Deactivation: At higher temperatures or longer reaction times common in scaled-up processes, the catalyst may degrade.[2]
-
Solution: Investigate the stability of the catalyst under the planned process conditions. It may be necessary to use a more robust catalyst or to adjust the process parameters to protect the catalyst.[2]
-
-
Issue T-003: Potential for a runaway reaction.
-
Possible Causes & Solutions:
-
Exothermic Nature of Reaction: Many pyridine (B92270) syntheses are exothermic. Without proper control, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure.[2]
-
Solution:
-
Immediate Cooling: Activate emergency cooling systems.[2]
-
Stop Reactant Feed: Halt the addition of any further reactants.[2]
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Quench the Reaction: If necessary, have a pre-defined quenching procedure to stop the reaction safely.[2]
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Process Review: Before attempting another run, thoroughly review the process design, including cooling capacity and reagent addition rates.
-
-
-
Purification Stage
Issue P-001: Difficulty in purifying the final product.
-
Possible Causes & Solutions:
-
Presence of Multiple Impurities: The impurity profile may be more complex at a larger scale.
-
Solution: A combination of purification techniques may be necessary. For example, an initial acid-base extraction to remove non-basic impurities, followed by crystallization or chromatography.[1]
-
-
Product "Oiling Out" During Crystallization: The product may separate as an oil instead of forming crystals.
-
Solution: This can be due to supersaturation or the presence of impurities. Try using a different solvent system, adjusting the cooling rate, or adding seed crystals.[3]
-
-
Poor Separation in Chromatography: Peak tailing or poor resolution can occur.
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Solution: The basicity of the pyridine nitrogen can cause strong interactions with silica (B1680970) gel. Adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this.[1]
-
-
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale 2,3-DHP Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Common Challenges at Scale |
| Yield | 85% | 70% | Heat and mass transfer limitations, increased side reactions. |
| Purity (pre-purification) | 90% | 75% | Formation of additional impurities due to longer reaction times and temperature variations. |
| Reaction Time | 4 hours | 8 hours | Slower reagent addition to control exotherms, longer heat-up and cool-down times. |
| Key Impurity A | 2% | 5% | May be favored at slightly higher temperatures in localized hot spots. |
| Key Impurity B | 1% | 4% | Could result from incomplete reaction due to poor mixing. |
Note: This table is illustrative and based on common scale-up challenges. Actual results will vary depending on the specific process.
Experimental Protocols
Illustrative Protocol for Pilot-Scale Synthesis of a this compound Derivative
This protocol is a hypothetical example for the synthesis of a 5-chloro-2,3-dihydroxypyridine, based on a patented lab-scale process, and adapted for a pilot-plant scale.
-
Diazotization:
-
Charge a 100L glass-lined reactor with 50L of water.
-
Slowly add 10 kg of concentrated sulfuric acid while maintaining the temperature below 40°C.
-
Cool the solution to 5°C and add 5 kg of 2-amino-5-chloropyridine.
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Slowly add a solution of sodium nitrite (B80452) (3 kg in 10L of water) over 2 hours, ensuring the temperature does not exceed 10°C.
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Stir for an additional hour at 5-10°C to form 2-hydroxy-5-chloropyridine.
-
-
Nitration:
-
In a separate 100L reactor, prepare a nitrating mixture of 15L of sulfuric acid and 10L of nitric acid, keeping the temperature below 20°C.
-
Slowly transfer the solution from step 1 into the nitrating mixture over 3 hours, maintaining the reaction temperature at 50-60°C.
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Hold the temperature for 1.5 hours after the addition is complete to ensure full conversion to 2-hydroxy-3-nitro-5-chloropyridine.
-
-
Reduction:
-
Transfer the reaction mixture from step 2 to a 200L hydrogenation reactor containing 50L of ethanol (B145695) and 0.5 kg of a palladium on carbon catalyst (Pd/C).
-
Pressurize the reactor with hydrogen gas to 50 psi and heat to 40°C.
-
Maintain these conditions until hydrogen uptake ceases, indicating the complete reduction to 2-hydroxy-3-amino-5-chloropyridine.
-
-
Final Diazotization and Hydrolysis:
-
Filter the catalyst and transfer the ethanolic solution to a 200L reactor.
-
Cool the solution to -5°C.
-
Slowly add a solution of sodium nitrite (3.5 kg in 12L of water) over 2 hours, keeping the temperature below 0°C.
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After stirring for 1 hour, slowly warm the mixture to 55°C and hold for 2 hours to complete the hydrolysis to 5-chloro-2,3-dihydroxypyridine.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~7 with a sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
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Purify by recrystallization from a suitable solvent system.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in 2,3-DHP synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound production?
A1: The primary safety concerns include managing exothermic reactions to prevent thermal runaway, handling potentially hazardous reagents like nitric and sulfuric acids at a large scale, and managing the evolution of gases during the reaction. A thorough process safety review is essential before any scale-up activities.
Q2: How can I minimize the formation of impurities during scale-up?
A2: To minimize impurities, it is crucial to use high-purity starting materials, maintain strict control over reaction parameters (especially temperature), ensure efficient mixing, and optimize the rate of reagent addition. Implementing in-process controls, such as real-time monitoring with Process Analytical Technology (PAT), can also help in detecting and correcting deviations that could lead to impurity formation.
Q3: What are the most effective methods for purifying this compound at a large scale?
A3: At a large scale, a combination of methods is often most effective. An initial acid-base extraction can be used to separate the basic pyridine product from non-basic impurities.[1] This is typically followed by crystallization, which is a robust and scalable method for achieving high purity for solid products.[1] For more challenging separations, preparative chromatography may be considered, but it is generally more expensive and complex for large quantities.
Q4: Is biotechnological production a viable alternative for large-scale this compound synthesis?
A4: While microbial production of some dihydroxypyridines has been demonstrated at the lab scale, the specific, scaled-up biotechnological production of 2,3-DHP is not well-documented in publicly available literature. The general challenges in scaling up bioprocesses include optimizing bioreactor conditions (e.g., aeration, pH, nutrient feed), ensuring strain stability, and developing efficient downstream processing to isolate the product from the complex fermentation broth.[4][5] While potentially offering a greener alternative to chemical synthesis, significant process development would be required to make it a commercially viable option.[6]
Q5: How can I improve the efficiency of crystallization at a larger scale?
A5: To improve large-scale crystallization, it's important to have a well-defined protocol. This includes determining the optimal solvent system, controlling the rate of cooling to influence crystal size and purity, and using seed crystals to ensure consistent crystallization. Good mixing is also critical to maintain a uniform temperature and prevent localized supersaturation, which can lead to the product "oiling out."[3]
References
improving the selectivity of 2,3-Dihydroxypyridine reactions
Welcome to the technical support center for 2,3-Dihydroxypyridine (2,3-DHP) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction selectivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with this compound so challenging?
A1: The difficulty in achieving regioselectivity with 2,3-DHP stems from several factors:
-
Multiple Reactive Sites: 2,3-DHP has several potential reaction sites: the two hydroxyl groups (at C2 and C3), the pyridine (B92270) nitrogen, and the C4, C5, and C6 positions on the aromatic ring.[1]
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Tautomerism: this compound exists in tautomeric equilibrium with 3-Hydroxy-2-pyridone.[2][3] The predominant form can be influenced by the solvent, pH, and temperature, which in turn alters the reactivity of the molecule. The pyridone tautomer, for instance, has an amide-like character.
-
Electronic Properties: The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution challenging, particularly at the C3 and C5 positions.[4][5] The hydroxyl groups are activating and can direct electrophiles, but this often leads to a mixture of products.
Q2: What is the first step I should consider to control the selectivity of my 2,3-DHP reaction?
A2: The most critical first step is to employ a protecting group strategy. By selectively protecting one or both hydroxyl groups, you can block unwanted side reactions and direct the reaction to the desired position on the molecule.[6][7] The choice of protecting groups is crucial and should be based on their stability to the subsequent reaction conditions and the ease of their selective removal.
Q3: What are "orthogonal" protecting groups, and why are they important for 2,3-DHP?
A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct chemical conditions without affecting the others.[6][7] This is extremely important for a molecule like 2,3-DHP with multiple functional groups. For example, you could protect the C2-hydroxyl with a silyl (B83357) ether (removed by fluoride) and the C3-hydroxyl with a benzyl (B1604629) ether (removed by hydrogenolysis). This allows you to unmask and react each hydroxyl group independently, providing precise control over the synthesis of complex derivatives.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, consider the following troubleshooting steps. The flowchart below provides a logical approach to diagnosing the problem.
Caption: Troubleshooting flowchart for low-yield reactions.
| Potential Cause | Recommended Solution | Citation |
| Impure Reagents / Wet Solvents | Purify starting materials. Ensure solvents are rigorously dried, as 2,3-DHP and many organometallic reagents are sensitive to moisture. | [10] |
| Suboptimal Temperature | Incrementally increase the reaction temperature. Some reactions require heating to overcome activation energy barriers. | [10] |
| Low Concentration | Run the reaction at a higher concentration to favor bimolecular reactions. | [10] |
| Catalyst Inactivity | Use a fresh batch of catalyst or increase the catalyst loading. | [10] |
| Product Lost During Workup | Your product may be water-soluble or volatile. Check the aqueous layers and the solvent trap of your rotary evaporator. | [11] |
Issue 2: Poor Regioselectivity / Mixture of Isomers
Achieving selectivity between the C4, C5, and C6 positions, or between the two hydroxyl groups, is a common hurdle.
| Potential Cause | Recommended Solution | Citation |
| No/Ineffective Protecting Group | Protect one or both hydroxyl groups to prevent them from reacting or directing incoming reagents to undesired positions. | [6][7] |
| Steric Hindrance is Insufficient | Use a bulkier protecting group to sterically block adjacent positions. For example, a bulky silyl ether on one hydroxyl can hinder reaction at the neighboring ring position. | [7] |
| Incorrect Reaction Conditions | Solvent choice can dramatically influence selectivity. Polar solvents might favor the 2-pyridone tautomer, altering the outcome. Screen different solvents (e.g., polar aprotic vs. nonpolar). | [3] |
| Reaction Mechanism Favors Mixture | Consider a different synthetic strategy. For C3 functionalization, methods like photochemical rearrangement of pyridine N-oxides or strategies involving Zincke imine intermediates can offer alternative selectivity. | [4][12] |
Experimental Protocols & Methodologies
Protocol 1: Selective Protection of a Hydroxyl Group (General Workflow)
This protocol outlines a general workflow for achieving selective functionalization of 2,3-DHP using an orthogonal protecting group strategy.
Caption: Workflow for selective di-functionalization of 2,3-DHP.
Methodology: Selective Monobenzylation of this compound
This protocol is a representative example for achieving selective functionalization.
-
Protection of one hydroxyl group:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (Argon).
-
Stir for 30 minutes.
-
Add a silyl protecting agent like TBDMS-Cl (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Purify the mono-silylated product by column chromatography.
-
-
Functionalization of the second hydroxyl group:
-
Dissolve the purified mono-protected intermediate (1.0 eq) in anhydrous THF.
-
Add a base (e.g., K₂CO₃, 1.5 eq) followed by benzyl bromide (1.2 eq).
-
Heat the reaction to reflux and monitor by TLC until completion.
-
After cooling, filter the solids and concentrate the solvent under reduced pressure.
-
Purify the benzylated product by column chromatography.
-
-
Deprotection:
-
The silyl group can be selectively removed using TBAF in THF, leaving the benzyl group intact for further reactions.
-
Alternatively, the benzyl group can be removed by catalytic hydrogenation (H₂, Pd/C), leaving the silyl group intact.
-
Data Presentation: Solvent Effects on C3-Hydroxylation of Pyridine N-Oxide
Improving selectivity often involves optimizing reaction conditions. The following data, adapted from studies on related pyridine functionalizations, illustrates how solvent choice can be critical for yield and selectivity.[4]
| Entry | Solvent | Additive | Yield of 3-Hydroxypyridine (%) | Yield of 2-Pyridone (%) | Selectivity (3-OH:2-one) |
| 1 | (F₃C)₃COH | Acetic Acid | 64 | 18 | ~3.6 : 1 |
| 2 | TFE | Acetic Acid | 55 | 21 | ~2.6 : 1 |
| 3 | HFIP | Acetic Acid | 52 | 15 | ~3.5 : 1 |
| 4 | Methanol | Acetic Acid | 15 | 10 | 1.5 : 1 |
| 5 | Acetic Acid | None | 62 | 19 | ~3.3 : 1 |
| 6 | (F₃C)₃COH | TFA | 25 | 12 | ~2.1 : 1 |
This table demonstrates that fluorinated alcohols, particularly nonafluoro-tert-butyl alcohol, in the presence of acetic acid provide superior yield and selectivity for the desired C3-hydroxylated product in photochemical rearrangements.[4]
References
- 1. CAS 16867-04-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 2,3-Dihydroxypyridine synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-dihydroxypyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields can stem from several factors depending on your chosen synthetic route. Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates the reaction is complete. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal.
-
Solution: Review the literature for the optimal conditions for your specific protocol. Small-scale trial reactions can help optimize these parameters before committing to a larger scale synthesis.
-
-
Impure Reactants: The purity of your starting materials is crucial. Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in syntheses starting from furfural, polymerization or the formation of other heterocyclic systems can occur.
-
Solution: Carefully control the reaction temperature, as higher temperatures can favor side reactions. The order of reagent addition can also be critical.
-
Question 2: I am having difficulty purifying the final this compound product. What are the best practices?
Answer: Purification of this compound can be challenging due to its polarity and potential for multiple tautomeric forms. Here are some recommended purification strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Protocol:
-
Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include water, ethanol, or mixtures like ethanol/water.
-
Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Considerations: Due to the polar nature of this compound, a polar stationary phase like silica (B1680970) gel is typically used with a moderately polar mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to achieve good separation from impurities.
-
Question 3: My reaction is producing a complex mixture of products that is difficult to characterize. How can I identify the side products?
Answer: Identifying unknown side products is crucial for optimizing your reaction.
-
Spectroscopic Analysis: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to analyze the crude reaction mixture and any isolated byproducts. These methods can provide structural information to help identify the unwanted compounds.
-
Literature Review: Search for literature on your specific reaction or similar transformations to see if common side products have been previously identified. This can provide valuable clues for your analysis. For example, in reactions involving pyridine (B92270) rings, side-chain reactions or reactions at different positions on the ring can occur.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic pathways to this compound have been reported, starting from various precursors. Some common approaches include:
-
From 2-Hydroxypyridine (B17775): This multi-step synthesis involves the initial reaction of 2-hydroxypyridine with benzoyl peroxide followed by hydrolysis.[1][7][8]
-
From Furfural: This method involves a ring-opening and rearrangement of the furan (B31954) ring to form the pyridine scaffold.[8]
-
From Substituted Pyridines: Starting from precursors like 2-amino-5-chloropyridine (B124133), a series of reactions including diazotization, nitration, reduction, and a final diazotization can yield a substituted this compound.[9][10]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. By comparing the spots of the reaction mixture with the starting materials, you can determine if the starting materials have been consumed and if the product is forming.
Q3: What is the biological relevance of this compound?
A3: this compound is a metabolite in the degradation pathway of mimosine, a toxic non-protein amino acid found in the plant Leucaena leucocephala. In ruminant animals, microorganisms in the rumen can break down mimosine into 3,4-dihydroxypyridine (3,4-DHP) and subsequently into this compound (2,3-DHP).[7][11][12][13] Certain rumen bacteria, such as Synergistes jonesii, are capable of further degrading these toxic dihydroxypyridine compounds.[11][12]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for this compound and its precursors. Please note that yields can be highly dependent on the specific reaction conditions and scale.
| Starting Material | Key Reagents/Steps | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Hydroxypyridine | 1. Benzoyl peroxide, CHCl3; 2. HI | 24 h (Step 1) | Heating (Step 1) | Not specified | [1][7][8] |
| 2-Amino-5-chloropyridine | 1. Diazotization; 2. Nitration; 3. Reduction; 4. Diazotization | 1-2 h (Nitration) | 30-50°C (Diazotization), 50-60°C (Nitration), -10 to -5°C (Final Diazotization) | 60.9% | [10] |
| 2,3-Dinitropyridine | H₂, Pd/C, Toluene | 2 h | 58°C | High (not specified) | [14] |
| 2-Chloro-3-aminopyridine | Zinc ammonium (B1175870) chloride | 5 h | 220°C | 60% | [15] |
Detailed Experimental Protocol
Synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine [9][10]
This multi-step protocol provides a pathway to a chlorinated derivative of this compound.
Step 1: Synthesis of 2-hydroxy-5-chloropyridine
-
Prepare a solution of 2-amino-5-chloropyridine in an appropriate acidic medium.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to 30-50°C and stir for 1-2 hours.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain crude 2-hydroxy-5-chloropyridine.
Step 2: Synthesis of 2-hydroxy-3-nitro-5-chloropyridine
-
Dissolve the crude 2-hydroxy-5-chloropyridine in concentrated sulfuric acid, keeping the temperature below 5°C.
-
Warm the mixture to 50-60°C and add concentrated nitric acid dropwise.
-
Maintain the temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-hydroxy-3-nitro-5-chloropyridine.
Step 3: Synthesis of 2-hydroxy-3-amino-5-chloropyridine
-
Suspend 2-hydroxy-3-nitro-5-chloropyridine and a reducing agent (e.g., iron powder) in a suitable solvent (e.g., 75% ethanol).
-
Add an activating agent (e.g., calcium chloride) and reflux the mixture for 3 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
The crude product can be carried forward to the next step.
Step 4: Synthesis of 5-chloro-2,3-dihydroxypyridine
-
Dissolve the crude 2-hydroxy-3-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to -10 to -5°C.
-
Add a solution of sodium nitrite dropwise, keeping the temperature low.
-
After the addition, slowly warm the mixture to 30-50°C and stir for 2 hours.
-
Adjust the pH to strongly basic with sodium hydroxide (B78521) and stir at 50-60°C for 2 hours.
-
Cool to room temperature and adjust the pH to 6-7 with hydrochloric acid to precipitate the final product.
-
Filter, wash with water, and dry to obtain 5-chloro-2,3-dihydroxypyridine.
Visualizations
Experimental Workflow: Synthesis of 5-chloro-2,3-dihydroxypyridine
Caption: A multi-step synthesis of 5-chloro-2,3-dihydroxypyridine.
Signaling Pathway: Mimosine Degradation in Ruminants
Caption: The metabolic pathway of mimosine to this compound in ruminants.
References
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. fluoridealert.org [fluoridealert.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 15. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
safe handling and storage protocols for 2,3-Dihydroxypyridine
This guide provides essential safety, handling, and storage protocols for 2,3-Dihydroxypyridine to ensure the safety of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
-
Suspected Reproductive Toxicity: It is suspected of damaging the unborn child.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][2] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] Keep the container tightly closed and store away from incompatible materials.[1][2][3] Some suppliers recommend a specific storage temperature range.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong acids.[3][5]
Q5: What should I do in case of accidental exposure to this compound?
A5: Follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[1][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation develops or persists.[3]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Continue rinsing and get medical attention.[1][3]
-
After Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid.[1][3]
Q6: How should I handle a spill of this compound?
A6: For small spills, you should:
-
Wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[2]
-
Use dry clean-up procedures.[2] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][2][3]
-
Wash the spill area with soap and water.[2]
-
Prevent the material from entering drains or waterways.[2]
Troubleshooting Guide
Problem: I notice a crystalline powder has formed around the cap of the storage bottle.
-
Cause: This may be due to sublimation or a poorly sealed container, leading to the compound coming into contact with atmospheric moisture.
-
Solution: Ensure the container is always tightly sealed after use.[1][2][3] When cleaning the bottle for the next use, wear appropriate PPE and wipe the area with a damp cloth to remove the crystals without generating dust, then dry the area thoroughly.
Problem: The material has changed color from its original appearance.
-
Cause: Color change may indicate degradation or contamination, possibly due to improper storage, exposure to light, or contact with incompatible materials.
-
Solution: Review your storage conditions to ensure they align with the recommended cool, dry, and well-ventilated environment, away from incompatible substances.[1][2][3] If you suspect contamination or degradation, it is best to dispose of the material according to your institution's guidelines and obtain a fresh supply.
Problem: I am observing unexpected results or side reactions in my experiment.
-
Cause: While many factors can lead to unexpected experimental outcomes, contamination of the this compound with incompatible materials such as strong oxidizing agents or strong acids could be a contributing factor.[3][5]
-
Solution: Ensure that all glassware is clean and dry before use and that the solvents and other reagents are compatible with this compound. Refer to the material's incompatibility data.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 245 °C (decomposes) | [6][7] |
| Storage Temperature | 10°C - 25°C | [8] |
| Water Solubility | Soluble | [7][9] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2,3-二羟基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 16867-04-2 [chemicalbook.com]
- 8. This compound | 16867-04-2 | FD34411 | Biosynth [biosynth.com]
- 9. CAS 16867-04-2: this compound | CymitQuimica [cymitquimica.com]
preventing oxidation of 2,3-Dihydroxypyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2,3-Dihydroxypyridine during storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid this compound (e.g., yellowing, browning) | Oxidation due to exposure to air (oxygen), light, or elevated temperatures. The dihydroxy-substituted pyridine (B92270) ring is susceptible to oxidation. | 1. Immediately transfer the compound to a tightly sealed container, preferably amber glass, to protect from light. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Store the container in a cool, dark, and dry place. For long-term storage, a temperature of -20°C is recommended.[1] |
| Decreased Purity of this compound Over Time | Gradual oxidation of the compound, leading to the formation of degradation products. | 1. Re-evaluate your storage conditions. Ensure the compound is stored under an inert atmosphere and protected from light and heat. 2. For routine use, consider aliquoting the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 3. Before use in sensitive experiments, verify the purity of the stored compound using an appropriate analytical method, such as HPLC-UV.[2] |
| Inconsistent Experimental Results Using Stored this compound | The presence of unknown quantities of oxidation products in the starting material, which may have different reactivity or biological activity. | 1. Always use freshly prepared solutions of this compound for your experiments. 2. If a stock solution must be stored, it should be for a minimal amount of time, protected from light, and stored at a low temperature (e.g., -20°C or colder). Consider adding a compatible antioxidant if your experimental design allows. 3. Qualify the purity of your this compound before each set of critical experiments. |
| Precipitation or Color Change in this compound Solutions | Oxidation is often accelerated in solution. The change in appearance can indicate the formation of insoluble degradation products or colored oxidized species.[3] | 1. Discard the solution. Do not use solutions that show any signs of degradation. 2. When preparing new solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. 3. Prepare solutions in a glovebox or under a continuous stream of inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is oxidation. The electron-rich dihydroxy-substituted pyridine ring is susceptible to attack by molecular oxygen. This process can be accelerated by factors such as exposure to light (photooxidation), elevated temperatures, and the presence of moisture.[3][4]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored under the following conditions:
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Temperature: In a cool environment. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.[1]
-
Light: Protected from light. Use amber glass vials or store in a dark location.[5]
-
Container: In a tightly sealed container to prevent moisture and air ingress.[7]
Q3: Should I store this compound as a solid or in solution?
A3: For long-term storage, the solid form is significantly more stable. Storing compounds in solution increases molecular mobility and exposure to potential oxidants, which can accelerate degradation.[3] Solutions of this compound should be prepared fresh whenever possible.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: The use of antioxidants can be a viable strategy to inhibit oxidation, particularly in solution. However, the choice of antioxidant must be carefully considered to ensure it is compatible with this compound and does not interfere with downstream applications. Common antioxidants that could be considered include radical scavengers like butylated hydroxytoluene (BHT) or ascorbic acid.[8][9] It is crucial to perform small-scale compatibility and efficacy tests before adding an antioxidant to your bulk solution.
Q5: How can I assess the purity of my stored this compound?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for assessing the purity of this compound and detecting the presence of degradation products.[2] A shift in the retention time or the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol for Storage of Solid this compound under Inert Atmosphere
This protocol describes the procedure for safely storing solid this compound to minimize oxidation.
Materials:
-
This compound solid
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Source of dry, high-purity inert gas (argon or nitrogen) with a regulator and tubing
-
Glovebox (optional, but recommended for best results)
-
Spatula
-
Parafilm®
Procedure:
-
Preparation of Vials: Ensure the amber glass vials and caps are clean and completely dry. If possible, oven-dry the vials and allow them to cool in a desiccator before use.
-
Aliquoting the Compound (if necessary):
-
If working with a large batch, it is advisable to aliquot the this compound into smaller, single-use vials to avoid repeated exposure of the entire stock.
-
This step is best performed in a glovebox. If a glovebox is not available, work quickly in a fume hood with minimal exposure to the atmosphere.
-
-
Inert Gas Purging:
-
Without a Glovebox: a. Place the desired amount of solid this compound into an amber glass vial. b. Insert a needle connected to the inert gas line through the septum of the cap, ensuring the needle tip is just above the solid. c. Insert a second, shorter needle through the septum to act as a vent. d. Gently flush the vial with a slow stream of inert gas for 1-2 minutes to displace the air. e. Remove the vent needle first, followed by the gas inlet needle.
-
With a Glovebox: a. Transfer the this compound into the amber glass vial inside the glovebox. b. Tightly seal the vial inside the glovebox. The inert atmosphere is already established.
-
-
Sealing the Vial:
-
Tightly screw the cap onto the vial.
-
For extra protection against moisture and air ingress, wrap the cap and the neck of the vial with Parafilm®.
-
-
Storage:
-
Label the vial clearly with the compound name, date, and any other relevant information.
-
Store the sealed vial in a cool, dark, and dry place. For long-term storage, a freezer at -20°C is recommended.
-
Protocol for Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound using HPLC-UV. Method optimization may be required based on the specific instrument and column used.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used, for example:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: this compound has UV absorbance maxima. A wavelength of around 295 nm can be a good starting point for detection.[2] A diode array detector (DAD) can be used to monitor a range of wavelengths.
-
-
Data Analysis:
-
Run a blank (injection of the sample solvent) to identify any solvent-related peaks.
-
Inject the this compound sample.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The appearance of significant additional peaks compared to a reference standard indicates the presence of impurities, likely including oxidation products.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Recommended workflow for storing this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ionization effects on the sensitized photooxidation of this compound and 2,4-dihydroxypyridine. A kinetic study. - CONICET [bicyt.conicet.gov.ar]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Analysis of 2,3-Dihydroxypyridine Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for determining the purity of 2,3-dihydroxypyridine.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A common approach is Reversed-Phase HPLC (RP-HPLC).
Troubleshooting Guide: HPLC
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with active sites on the column (residual silanols). | Use a lower pH mobile phase to neutralize silanol (B1196071) groups. Consider a column specifically designed for basic compounds. |
| Mismatch between sample solvent and mobile phase polarity. | Dissolve the sample in the initial mobile phase composition. | |
| Poor Resolution | Inadequate separation of this compound from its isomers or impurities. | Optimize the mobile phase composition, for instance, by adjusting the organic modifier concentration or the pH. A gradient elution may improve separation. |
| Column degradation. | Replace the column or use a guard column to protect the analytical column. | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Ghost Peaks | Contamination in the mobile phase, sample, or HPLC system. | Use high-purity solvents and filter samples. Flush the system thoroughly. |
Frequently Asked Questions (FAQs): HPLC
Q1: What is a good starting point for an RP-HPLC method for this compound?
A1: A good starting point is a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5-3.5) and acetonitrile (B52724) or methanol (B129727) as the organic modifier. UV detection at a wavelength around 295 nm is suitable for dihydroxypyridines.[1]
Q2: How can I improve the retention of the highly polar this compound on a C18 column?
A2: To increase retention of polar compounds like this compound, you can use a highly aqueous mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating very polar compounds.[2][3]
Q3: What are potential impurities I should look for in my this compound sample?
A3: Potential impurities can originate from the synthesis starting materials, byproducts, or degradation. Common starting materials for the synthesis of dihydroxypyridines include aminopyridines, furfural, and hydroxypyridines.[4][5] Degradation can lead to the formation of the corresponding pyridine (B92270) derivative through oxidation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for developing a stability-indicating RP-HPLC analysis for this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 295 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL.
-
For purity analysis, dilute the stock solution to approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose the this compound sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the main peak.
Gas Chromatography (GC) Analysis
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds, including pyridine derivatives.
Troubleshooting Guide: GC
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a column specifically designed for amines or polar compounds. |
| Inappropriate inlet temperature. | Optimize the inlet temperature; too low may cause incomplete vaporization, while too high may cause degradation. A starting point of 250 °C is common.[6] | |
| Poor Resolution | Inadequate separation of components. | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Carryover | Adsorption of the analyte in the injector. | Increase the injector temperature or use a liner with glass wool to wipe the needle. |
Frequently Asked Questions (FAQs): GC
Q1: What type of GC column is recommended for this compound analysis?
A1: A polar capillary column, such as one with a wax-based stationary phase (e.g., Carbowax) or a specific column for amine analysis, is recommended to achieve good peak shape and resolution for polar, nitrogen-containing compounds.[7]
Q2: How can I prevent the thermal degradation of this compound in the GC inlet?
A2: Start with a moderate inlet temperature (e.g., 250 °C) and check for the appearance of degradation peaks. If degradation is suspected, lower the inlet temperature in increments of 10-20 °C.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: While not always necessary, derivatization (e.g., silylation) can improve the volatility and thermal stability of dihydroxypyridines, leading to better peak shape and sensitivity.
Experimental Protocol: GC-FID Method
This protocol provides a starting point for the GC analysis of this compound.
1. Instrumentation and Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).[8]
-
Column: CP-Wax 51 for Amines, 30 m x 0.32 mm ID, 0.5 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
2. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
Quantitative NMR (qNMR) for Purity Determination
qNMR is a powerful primary method for determining the purity of a compound without the need for a reference standard of the analyte itself.
Frequently Asked Questions (FAQs): qNMR
Q1: How do I choose a suitable internal standard for qNMR analysis of this compound?
A1: The internal standard should have a high purity, be stable, and have at least one signal that is in a clear region of the ¹H NMR spectrum, away from the analyte signals. For this compound, which will have signals in the aromatic region, a standard with signals in the aliphatic or a different aromatic region would be suitable. Maleic acid or dimethyl terephthalate (B1205515) are potential candidates.[9][10]
Q2: What are the critical parameters for acquiring a quantitative ¹H NMR spectrum?
A2: Key parameters include a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard), a calibrated 90° pulse, and a good signal-to-noise ratio.
Experimental Protocol: qNMR Purity Determination
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid) into the same NMR tube. The molar ratio of the standard to the analyte should be roughly 1:1.
-
Add a known volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following considerations:
-
Relaxation Delay (d1): ≥ 30 seconds (should be optimized based on T1 measurements).
-
Pulse Width: Calibrated 90° pulse.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | HPLC | GC | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Analyte Suitability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). | Absolute (primary method, uses an internal standard of a different compound). |
| Common Issues | Peak tailing for polar compounds, column degradation. | Peak tailing for polar compounds, thermal degradation. | Signal overlap, need for long relaxation delays. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
- 1. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. This compound | 16867-04-2 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. nveo.org [nveo.org]
- 10. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Iron Chelating Efficiency of 2,3-Dihydroxypyridine and Desferrioxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iron Chelators
Iron is a vital element for numerous physiological processes, yet its excess can be cytotoxic due to its role in generating reactive oxygen species. Iron chelators are therapeutic agents that bind to excess iron, forming stable, excretable complexes, thereby preventing iron-induced organ damage. Desferrioxamine, a hexadentate chelator, has long been the standard of care for chronic iron overload. The hydroxypyridinones, a class of orally active bidentate chelators, represent a significant advancement in iron chelation therapy, with deferiprone (B1670187) being a prominent clinically approved member.[1][2] 2,3-Dihydroxypyridine belongs to this promising class of chelators.
Quantitative Data on Iron Chelation
A direct comparison of the iron chelating efficiency of 2,3-DHP and DFO is hampered by the lack of specific experimental data for 2,3-DHP. The pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration under physiological conditions (pH 7.4), is a critical parameter for comparing the iron-chelating efficiency of different compounds. A higher pFe³⁺ value indicates a stronger affinity for iron.[1]
While the pFe³⁺ of 2,3-DHP is not reported in the reviewed literature, related hydroxypyridinone compounds have shown significant iron chelating potential. For instance, certain hexadentate 3,4-hydroxypyridinone and 1,2-hydroxypyridinone derivatives have demonstrated pFe³⁺ values of 27.6 and 26.8 respectively, which are comparable to or higher than that of DFO (pFe³⁺ = 26.5).[3][4]
Table 1: Physicochemical and Iron Binding Properties of Desferrioxamine
| Property | Value | References |
| Molar Mass | 560.68 g/mol | |
| Type of Chelator | Hexadentate | [5][6] |
| Binding Stoichiometry (Chelator:Fe³⁺) | 1:1 | [5] |
| Iron Binding Capacity | 100 mg of DFO binds approximately 8.5 mg of ferric iron. | [5] |
| Stability Constant (log β) of Ferrioxamine | 26.6 - 31 | [6][7] |
| pFe³⁺ | 26.5 | [3] |
| Route of Administration | Parenteral (subcutaneous or intravenous) | [2] |
| Sources of Chelated Iron | Non-transferrin-bound iron (NTBI), labile iron pool (LIP), ferritin, and hemosiderin.[5][6] |
Experimental Protocols
To facilitate further research and a direct comparison, this section outlines detailed methodologies for key experiments used to evaluate iron chelator performance.
In Vitro Iron Chelation Efficiency
1. Ferrozine-Based Spectrophotometric Assay
This assay determines the iron-chelating ability of a compound by measuring the disruption of the ferrozine-Fe²⁺ complex.
-
Principle: Ferrozine (B1204870) forms a stable magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. An iron chelator will compete with ferrozine for the binding of Fe²⁺, leading to a decrease in the absorbance of the ferrozine-Fe²⁺ complex. The percentage of inhibition of color formation is proportional to the chelating activity of the compound.[8][9][10][11][12]
-
Reagents:
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ferrozine solution
-
Test compound solution (2,3-DHP or DFO) at various concentrations
-
Buffer (e.g., HEPES, pH 7.4)
-
-
Procedure:
-
Add the test compound solution to a 96-well plate.
-
Add the FeSO₄ solution to initiate the reaction.
-
Incubate for a short period.
-
Add the ferrozine solution.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of iron chelation using the formula: % Chelation = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.[8]
-
2. Determination of pFe³⁺ by Spectrophotometric Titration
This method is used to determine the stability constants of iron-chelator complexes, from which the pFe³⁺ value can be calculated.[1]
-
Principle: The formation of an iron-chelator complex results in a change in the UV-Vis absorption spectrum. By titrating a solution of the chelator with a standardized solution of ferric chloride (FeCl₃) at a constant pH and temperature, the stability constants (β) of the iron-chelator complexes can be determined from the changes in absorbance.[1]
-
Procedure:
-
Prepare solutions of the chelator, FeCl₃, and a suitable buffer at a constant ionic strength.
-
Titrate the chelator solution with the FeCl₃ solution.
-
Measure the absorbance spectrum of the solution after each addition of the iron solution.
-
Calculate the stability constants from the titration data using specialized software.
-
Calculate the pFe³⁺ value using the formula: pFe³⁺ = -log[Fe³⁺]free under defined conditions of total iron and total ligand concentrations.[1]
-
Cellular Iron Chelation Efficiency
1. Calcein-AM Assay for Intracellular Labile Iron Pool (LIP)
This is a widely used fluorescence-based assay to measure the chelatable iron within cells.
-
Principle: Calcein-AM is a cell-permeable, non-fluorescent probe. Once inside the cell, it is hydrolyzed by cytosolic esterases into the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to labile iron. An effective iron chelator will sequester iron from calcein, resulting in an increase in fluorescence.[13][14][15][16][17][18]
-
Reagents:
-
Calcein-AM
-
Cell culture medium
-
Test compound (2,3-DHP or DFO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
-
Procedure:
-
Load cultured cells with Calcein-AM.
-
Wash the cells to remove extracellular probe.
-
Treat the cells with various concentrations of the test compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488/517 nm) using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence intensity indicates chelation of intracellular labile iron.
-
Signaling Pathways Modulated by Iron Chelators
Iron chelation can significantly impact various cellular signaling pathways, primarily due to the role of iron as a cofactor in many enzymatic reactions.
1. NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Studies have shown that iron can act as a pro-inflammatory molecule by inducing NF-κB activation.[19] Iron chelators like DFO have been demonstrated to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[19][20][21] This anti-inflammatory effect is a significant aspect of their therapeutic potential.[20] More recent research indicates that the iron chelator deferasirox (B549329) can modulate NF-κB activity by affecting mitochondrial reactive oxygen species (ROS) production, with the effect being dependent on the cell's differentiation stage.[22]
2. mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival.[23][24][25] Iron is essential for mTORC1 activation, and iron chelators have been shown to inhibit mTORC1 signaling.[23][24][25] This inhibition can occur through multiple mechanisms, including the activation of AMPK and the REDD1/Bnip3 pathways.[24] The suppression of mTOR signaling by iron chelators contributes to their anti-proliferative effects, which is of particular interest in cancer research.[23][26]
Conclusion
Desferrioxamine is a well-characterized and effective parenteral iron chelator with a proven track record in clinical settings. While direct comparative data for this compound is currently lacking, the broader class of hydroxypyridinones has demonstrated significant promise as orally active iron chelators. The experimental protocols provided in this guide offer a framework for future studies to directly compare the efficacy of 2,3-DHP with DFO. A thorough understanding of their respective iron binding capacities and their effects on key signaling pathways will be crucial for the development of novel and improved iron chelation therapies. Further research into the quantitative iron chelating properties and biological effects of this compound is warranted to ascertain its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms | MDPI [mdpi.com]
- 4. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zen-bio.com [zen-bio.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. matarvattensektionen.se [matarvattensektionen.se]
- 12. researchgate.net [researchgate.net]
- 13. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron [jove.com]
- 17. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Differential regulation of iron chelator-induced IL-8 synthesis via MAP kinase and NF-κB in immortalized and malignant oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of Dihydroxypyridine and Hydroxypyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of dihydroxypyridine and hydroxypyridinone derivatives, focusing on their antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties. Due to a notable scarcity of published research on 2,3-dihydroxypyridine derivatives, this guide broadens its scope to include other dihydroxypyridine isomers and structurally related hydroxypyridinones, for which a more extensive body of experimental data is available.
Data Presentation
The following tables summarize the quantitative data on the in vitro biological activities of various dihydroxypyridine and hydroxypyridinone derivatives, allowing for a clear comparison of their potency.
Table 1: Antioxidant Activity of Dihydropyridine Derivatives
| Compound Class | Derivative | Assay | Activity Metric | Value | Reference |
| 1,4-Dihydropyridines | Compound 6a | β-carotene/linoleic acid | % RAA | 71% | [1] |
| Compound 6c | β-carotene/linoleic acid | % RAA | 80% | [1] | |
| Compound 6d | β-carotene/linoleic acid | % RAA | 78% | [1] | |
| Compound 6g | β-carotene/linoleic acid | % RAA | 45% | [1] | |
| L-ascorbic acid (AA) | β-carotene/linoleic acid | % RAA | 49% | [1] |
RAA: Relative Antioxidant Activity
Table 2: Anticancer Activity of Dihydropyridine and Hydroxypyridinone Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 1,4-Dihydropyridine-based Triazoles | Compound 13ad' | Caco-2 (colorectal adenocarcinoma) | IC50 | 0.63 ± 0.05 | [2] |
| Compound 13ab' | Caco-2 (colorectal adenocarcinoma) | IC50 | 1.39 ± 0.04 | [2] | |
| Carboplatin (Reference) | Caco-2 (colorectal adenocarcinoma) | IC50 | 7.49 ± 0.29 | [2] | |
| Gemcitabine (Reference) | Caco-2 (colorectal adenocarcinoma) | IC50 | 4.51 ± 0.19 | [2] | |
| Daunorubicin (Reference) | Caco-2 (colorectal adenocarcinoma) | IC50 | 14.12 ± 0.37 | [2] | |
| Symmetrical Dihydropyridines | Compound HD-7 | MCF-7 (breast cancer) | IC50 | 16.75 | [3] |
| Compound HD-8 | MCF-7 (breast cancer) | IC50 | 18.33 | [3] | |
| Compound HD-6 | MCF-7 (breast cancer) | IC50 | 21.26 | [3] | |
| Lapatinib (Reference) | MCF-7 (breast cancer) | IC50 | 2.02 | [3] | |
| Thiazole Substituted 1,4-DHPs | Compound 7a | MOLT-4 (leukemia) | IC50 | 17.4 ± 2.0 | [4] |
| Compound 7d | MCF-7 (breast cancer) | IC50 | 28.5 ± 3.5 | [4] | |
| Compound 7a | LS180 (colon cancer) | IC50 | 29.7 ± 4.7 | [4] |
Table 3: Antimicrobial Activity of Hydroxypyridinone Derivatives
| Compound Class | Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Hydroxypyridinone Dendrimeric Chelators | Compound 2 in combination with norfloxacin (B1679917) | Staphylococcus aureus | Synergistic bactericidal effect | Not specified | [5] |
| Compound 2 in combination with norfloxacin | Escherichia coli | Synergistic bactericidal effect | Not specified | [5] | |
| 1,4-Dihydropyridines | Compound IV | Pathogenic mycobacteria (including resistant strains) | MIC | 3.1 or 6.2 | [6] |
| Various derivatives | Gram-positive and Gram-negative bacteria | MIC | 50 and 100 | [6] | |
| Various derivatives | Fungi | MIC | 25-50 | [6] |
MIC: Minimum Inhibitory Concentration
Table 4: Enzyme Inhibition by Hydroxypyridinone Derivatives
| Compound Class | Derivative | Target Enzyme | Activity Metric | Value | Reference |
| Hydroxypyridinone | N-1 benzyl (B1604629) derivative of THOPO 13 | HDAC6 and HDAC8 | More active than other isoforms | Not specified | [7] |
| Compound 20 (ortho-methyl derivative) | HDAC6 | IC50 | 306 nM | [7] | |
| Compound 18 (para-methyl derivative) | HDAC8 | IC50 | 800 nM | [7] | |
| Compound 38 (meta-cyano derivative) | HDAC6 | 2.5-fold higher potency than unsubstituted derivative | Not specified | [7] | |
| Carboxylic acid-modified MBP | Influenza PA_N Endonuclease | IC50 | ~17 nM | [8] |
HDAC: Histone Deacetylase; THOPO: Thiohydroxypyridone; MBP: Metal-Binding Pharmacophore
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
β-Carotene/Linoleic Acid Assay
This assay evaluates the ability of a compound to inhibit the bleaching of β-carotene caused by lipid peroxidation.
-
Preparation of the Emulsion: A stock solution is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform (B151607). To this, 25 µL of linoleic acid and 200 mg of Tween 40 are added. The chloroform is then completely evaporated under vacuum.
-
Emulsification: 100 mL of distilled water, saturated with oxygen, is added to the residue and shaken vigorously to form an emulsion.
-
Assay Procedure: 2.5 mL of the β-carotene/linoleic acid emulsion is added to test tubes containing 350 µL of an ethanolic solution of the test compound (at a concentration of 2 mg/mL).
-
Incubation: The mixture is incubated at room temperature for up to 24 hours.
-
Measurement: The absorbance of the mixture is measured at 490 nm. The antioxidant capacity is determined by comparing the absorbance of the test sample to that of a blank and a positive control (e.g., BHT).[1]
Anticancer Activity Assay
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[3][4]
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Enzyme Inhibition Assay
FRET-based Enzymatic Assay for Influenza Endonuclease (PA_N) Inhibition
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the activity of the influenza PA_N endonuclease.
-
Assay Components: The assay mixture typically contains the purified PA_N enzyme, a fluorogenic substrate with a FRET pair, and the test inhibitor at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: In the absence of an inhibitor, the enzyme cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Inhibition Measurement: In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a lower rate of fluorescence increase.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro biological evaluation of these compounds.
References
- 1. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermodynamic Stability of Dihydroxypyridine Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative thermodynamic stabilities of dihydroxypyridine isomers. This report presents experimental and computational data, outlines detailed experimental protocols, and visualizes the stability relationships.
The thermodynamic stability of isomers is a critical factor in drug development and materials science, influencing properties such as solubility, reactivity, and bioavailability. Dihydroxypyridines, a class of heterocyclic compounds, are of significant interest due to their presence in various biologically active molecules. Understanding the relative stabilities of the six dihydroxypyridine isomers is crucial for synthetic route optimization and for predicting their behavior in physiological environments.
This guide provides a comparative study of the thermodynamic stability of all six dihydroxypyridine isomers, leveraging both experimental and computational data. The centerpiece of this analysis is the gas-phase standard molar enthalpy of formation (ΔfHom(g)), a key indicator of thermodynamic stability.
Relative Thermodynamic Stabilities
The thermodynamic stability of the six dihydroxypyridine isomers has been determined through a combination of experimental measurements and high-level computational chemistry. The gas-phase standard molar enthalpies of formation at 298.15 K are presented in Table 1. A lower enthalpy of formation indicates greater thermodynamic stability.
| Isomer | Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Relative Enthalpy (kJ·mol⁻¹) |
| 2,3-Dihydroxypyridine | -263.9 ± 4.6[1] | 18.3 |
| 2,4-Dihydroxypyridine | -279.7 | 2.5 |
| 2,5-Dihydroxypyridine | -282.2 | 0.0 |
| 2,6-Dihydroxypyridine | -273.9 | 8.3 |
| 3,4-Dihydroxypyridine | -277.8 | 4.4 |
| 3,5-Dihydroxypyridine | -271.8 | 10.4 |
Note: The experimental value for this compound serves as a benchmark for the computationally derived values of the other isomers.
Based on the data, 2,5-dihydroxypyridine is the most thermodynamically stable isomer, while This compound is the least stable. The relative stability of the isomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the hydroxyl group positions on the pyridine (B92270) ring.
Experimental and Computational Protocols
The determination of the thermodynamic data presented in this guide involved rigorous experimental and computational methodologies.
Experimental Determination (this compound)
The experimental determination of the gas-phase enthalpy of formation for this compound involved two key techniques: static bomb calorimetry and Calvet microcalorimetry.[1]
1. Static Bomb Calorimetry (for Enthalpy of Combustion):
-
Objective: To measure the standard molar enthalpy of combustion (ΔcHom) of crystalline this compound.
-
Apparatus: A static bomb calorimeter with a platinum crucible.
-
Procedure:
-
A pellet of crystalline this compound of known mass (typically around 1 g) is placed in the platinum crucible inside the calorimetric bomb.
-
A cotton thread fuse is positioned to ensure ignition.
-
The bomb is sealed and filled with purified oxygen to a pressure of approximately 3.04 MPa.
-
The bomb is placed in an isothermal water jacket, and the system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electrical current through the fuse.
-
The temperature change of the water is precisely measured to determine the energy released during combustion.
-
The standard molar enthalpy of combustion is calculated from the energy of combustion.
-
2. Calvet Microcalorimetry (for Enthalpy of Sublimation):
-
Objective: To measure the standard molar enthalpy of sublimation (ΔgcrHom) of this compound.
-
Apparatus: A Calvet-type microcalorimeter.
-
Procedure:
-
A small, known mass of the crystalline sample is placed in a crucible within the calorimeter.
-
The sample is heated under a controlled vacuum to induce sublimation.
-
The heat absorbed during the phase transition from solid to gas is measured by the calorimeter's heat flux sensors.
-
The standard molar enthalpy of sublimation is determined from the measured heat and the amount of sublimated sample.
-
The gas-phase standard molar enthalpy of formation is then derived from the experimental values of the enthalpy of combustion and the enthalpy of sublimation using Hess's Law.
Computational Determination (All Isomers)
High-level density functional theory (DFT) calculations were employed to determine the gas-phase enthalpies of formation for all six dihydroxypyridine isomers.[1]
-
Software: Gaussian 03 suite of programs.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid exchange-correlation functional.
-
Basis Set: 6-311+G(d,p).
-
Procedure:
-
The geometries of all dihydroxypyridine isomers were optimized at the B3LYP/6-31G(d) level of theory.
-
Vibrational frequency calculations were performed at the same level to confirm that the optimized structures correspond to energy minima.
-
Single-point energy calculations were then performed at the more accurate B3LYP/6-311+G(d,p) level of theory.
-
The gas-phase enthalpies of formation were calculated using atomization and isodesmic/homodesmotic reactions. The excellent agreement between the calculated and experimental values for this compound provided confidence in the theoretical results for the other isomers.
-
Logical Relationship of Isomer Stabilities
The following diagram illustrates the relative thermodynamic stabilities of the dihydroxypyridine isomers, with the most stable isomer at the bottom.
Caption: Relative stability of dihydroxypyridine isomers.
Biological Significance
While the dihydropyridine (B1217469) scaffold is a well-established pharmacophore found in numerous drugs, particularly calcium channel blockers, the specific biological implications of the thermodynamic stability of dihydroxypyridine isomers are not extensively documented.[2][3] However, it is plausible that the relative stability of these isomers could influence their metabolic pathways and receptor-binding affinities. More stable isomers might exhibit longer biological half-lives, while less stable isomers could be more prone to degradation or metabolic transformation. Further research is warranted to explore the correlation between the thermodynamic stability of dihydroxypyridine isomers and their specific pharmacological activities.
References
A Comparative Guide to HPLC and Alternative Methods for the Quantification of 2,3-Dihydroxypyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,3-Dihydroxypyridine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. The information presented is supported by experimental data from analogous compounds to provide a comprehensive framework for method selection.
Comparison of Analytical Methods
While High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of pharmaceutical compounds, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry can also be employed. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
The following table summarizes the key performance characteristics of these analytical methods. The data presented is based on validated methods for pyridine (B92270) derivatives and other phenolic compounds, providing a reliable reference for what can be expected when analyzing this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 150 µg/mL | 0.02 - 10 µg/mL | 0.9 - 1000 ng/mL[1] | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 89 - 101%[2] | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | 2 - 5% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.006 mg/kg[2] | < 0.5 ng/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | 0.020 mg/kg[2] | 0.9 ng/mL[1] | ~0.5 µg/mL |
Experimental Protocol: A Validated RP-HPLC Method for this compound
This section details a proposed Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be robust and is based on established principles for the analysis of similar aromatic, polar compounds.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined, but a starting wavelength of 275 nm is suggested.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation:
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The validation should include the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a placebo and a spiked sample.
-
Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: Accuracy should be assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The recovery should typically be within 98-102%.
-
Precision: The precision of the method should be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of the HPLC method for this compound.
Caption: Workflow for the development and validation of an HPLC method.
Caption: Logical relationship of the HPLC quantification process.
References
In Vivo Evaluation of 2,3-Dihydroxypyridine-Based Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydroxypyridine scaffold and its bioisosteres, such as the pyrido[2,3-d]pyrimidine (B1209978) core, have emerged as privileged structures in medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides a comparative analysis of the in vivo performance of therapeutic agents based on this framework, with a focus on preclinical data in cancer models. We present a detailed look at the established CDK4/6 inhibitor Palbociclib, alongside emerging investigational agents, and compare their efficacy with alternative therapies.
I. Comparative In Vivo Efficacy of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
The primary therapeutic application of agents containing the pyrido[2,3-d]pyrimidine scaffold is in oncology, largely due to their ability to mimic the purine (B94841) base of ATP and effectively target the ATP-binding site of various protein kinases. A prominent example is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[1][2]
Established Agent: Palbociclib (A Pyrido[2,3-d]pyrimidine Derivative)
Palbociclib (Ibrance®) is an FDA-approved oral medication for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[3] It functions as a selective, reversible inhibitor of CDK4 and CDK6.[4]
Alternative CDK4/6 Inhibitors
For a comprehensive comparison, we include preclinical in vivo data for two other FDA-approved CDK4/6 inhibitors, Ribociclib and Abemaciclib, which are based on different chemical scaffolds.[1][4]
Table 1: Comparative In Vivo Efficacy of CDK4/6 Inhibitors in Breast Cancer Xenograft Models
| Therapeutic Agent | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Palbociclib | CDK4/6 | MDA-MB-435 Human Breast Carcinoma | Nude Mice | Not specified | Significant inhibition of tumor growth.[2] |
| Ribociclib | CDK4/6 | MCF-7 Human Breast Cancer | Nude Mice | 50 mg/kg, p.o., daily | Tumor growth inhibition. |
| Abemaciclib | CDK4/6, CDK1, CDK9 | Multiple Breast Cancer Cell Lines | Nude Mice | 50 mg/kg, p.o., daily | Potent tumor growth inhibition, including regression in some models.[5] |
Note: This table summarizes representative data from various preclinical studies. Direct head-to-head comparative studies may not be available.
Investigational Pyrido[2,3-d]pyrimidine Derivatives
Numerous novel pyrido[2,3-d]pyrimidine derivatives are under investigation for their anticancer properties, targeting a range of kinases beyond CDK4/6, including EGFR, VEGFR-2, and PIM-1 kinase.[6][7][8] While detailed in vivo data for many of these compounds are not yet publicly available in comprehensive comparative formats, the following table summarizes the status of some of these promising agents based on published research.
Table 2: In Vivo Evaluation Status of Novel Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Primary Target(s) | In Vivo Model Status | Reported Outcomes (if available) | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | CDK4 (selective) | MDA-MB-435 xenografts in mice | Antitumor activity demonstrated. | [2] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Pancreatic cancer models | In vivo efficacy study confirmed potential. | [9] |
| Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Hybrids | EGFRL858R/T790M | Not specified | Compound B1 identified as a promising candidate for in vivo studies. | [10] |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2/HER-2 | Not specified | Identified as candidates for further in vivo evaluation. | [8] |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of these therapeutic agents.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a standard procedure for evaluating the antitumor activity of a therapeutic agent in a subcutaneous xenograft model using human cancer cell lines.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., MDA-MB-435, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel) at a specific concentration (e.g., 5 x 106 cells/100 µL).
2. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
3. Tumor Implantation:
-
The cell suspension is subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: Volume = (length x width²)/2 .
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.
5. Treatment Administration:
-
The therapeutic agent is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule. A vehicle control group receives the formulation without the active compound.
6. Efficacy Evaluation:
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition (TGI).
Biochemical Kinase Assay
This assay is used to determine the potency of a compound in inhibiting its target kinase.
1. Reaction Setup:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1) is incubated with the test compound at various concentrations.
-
A substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb) and ATP are added to initiate the reaction.
2. Incubation and Detection:
-
The reaction mixture is incubated for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.
III. Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex biological processes and experimental designs involved in drug development.
Caption: Simplified signaling pathway of CDK4/6 inhibition by therapeutic agents.
Caption: Experimental workflow for an in vivo xenograft model.
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Potential of 2,3-Dihydroxypyridine Analogs
A comprehensive guide for researchers and drug development professionals on the antioxidant capacity of 2,3-dihydroxypyridine analogs, supported by experimental data and detailed protocols.
The search for novel antioxidant compounds is a critical endeavor in the fields of medicinal chemistry and drug development. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Pyridine (B92270) derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including their potential as antioxidants. This guide provides a comparative assessment of the antioxidant potential of this compound and its analogs, presenting key experimental data, detailed methodologies for relevant assays, and an exploration of the underlying signaling pathways.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound analogs is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.
A study on a series of novel 5-hydroxypyridin-4-one derivatives, which share structural similarities with 2,3-dihydroxypyridines, provides valuable insights into their radical scavenging capabilities. The antioxidant properties were evaluated experimentally using the DPPH scavenging method.[1] The IC50 values for several of these compounds are presented in the table below, with ascorbic acid and kojic acid used as standards for comparison.
| Compound ID | Structure | DPPH IC50 (µM)[1] |
| Va | 2-((1-(4-Methoxyphenethyl) piperidin-4-ylamino)methyl)-5-hydroxy-1-methylpyridin-4(1H) one | 708.623 |
| Vb | 5-(Hydroxy) -2- ((1-isopropylpiperidin-4-ylamino)methyl)-1-methylpyridin-4(1H)-one | > 1000 |
| Vc | 5-Hydroxy- 1- methyl-2- ((phenethylamino) methyl) pyridin-4(1H)-one | > 2000 |
| Vd | 2- ((4-Hydroxyphenethylamino)methyl) -5- hydroxy-1-methylpyridin-4(1H)-one | > 1000 |
| Ve | 2-((4-Methylbenzylamino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | > 2000 |
| Vf | 2- ((Tricyclo[3.3.1.13,7] decane-3-ylamino) methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | > 2000 |
| Ascorbic Acid | Standard | < 10 |
| Kojic Acid | Standard | > 2000 |
Note: The structures for compounds Va-Vf are described in the source publication.[1]
The data indicates that compound Va exhibited the highest scavenging activity among the synthesized derivatives, although it was less potent than the standard antioxidant, ascorbic acid.[1] The other analogs showed weaker activity in the DPPH assay.
Another study on dihydropyridine (B1217469) derivatives assessed their antioxidant potential using a β-carotene/linoleic acid assay, which measures the inhibition of lipid peroxidation.[2] While this method differs from the core assays of this guide, the results demonstrate that substitutions on the aromatic ring significantly influence antioxidant activity. Compounds with electron-donating groups on the aromatic ring generally exhibited higher relative antioxidant activity (RAA). For instance, certain derivatives with methoxy, fluoro, and chloro groups showed high % RAA values.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant potential. Below are the methodologies for the three key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the this compound analogs and standard antioxidants (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction and Measurement: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution. The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This reagent should be freshly prepared.
-
Reaction: A small volume of the sample or standard is mixed with the FRAP reagent and incubated at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of many compounds, including pyridine derivatives, are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which play crucial roles in detoxifying reactive species and maintaining cellular redox homeostasis.
Several studies have indicated that nitrogen-containing heterocyclic compounds, including pyridine derivatives, can activate the Nrf2 signaling pathway.[3] This activation can contribute significantly to their overall antioxidant and protective effects.
Below is a diagram illustrating the Nrf2-ARE signaling pathway.
Experimental Workflow for Assessing Antioxidant Potential
A typical workflow for the comprehensive assessment of the antioxidant potential of this compound analogs is outlined below. This workflow integrates chemical synthesis, in vitro screening, and mechanistic studies.
This structured approach allows for the systematic evaluation of a series of analogs, from their initial synthesis to the elucidation of their antioxidant mechanisms of action. By combining robust in vitro assays with mechanistic studies on relevant signaling pathways like Nrf2, researchers can gain a comprehensive understanding of the antioxidant potential of this compound analogs and identify promising candidates for further drug development.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Analysis of Pyridine Derivatives' Antiproliferative Activity
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, pyridine (B92270) derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative overview of the performance of various pyridine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel anticancer agents. The unique structural features of the pyridine scaffold allow for diverse chemical modifications, leading to compounds that can target various cellular pathways involved in cancer progression.[1][2]
Comparative Antiproliferative Activity
The antiproliferative efficacy of pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of representative pyridine derivatives against various cancer cell lines, offering a clear comparison of their potency.
Pyridine-Urea and Imidazo[1,2-a]pyridine (B132010) Derivatives
A comparative analysis of pyridine-urea and imidazo[1,2-a]pyridine derivatives highlights the impact of specific structural modifications on their anticancer activity. For instance, pyridine-ureas have shown potent inhibitory activity against the MCF-7 breast cancer cell line, with some derivatives also targeting the VEGFR-2 kinase, a key player in tumor angiogenesis.[1][3] Imidazo[1,2-a]pyridines have demonstrated efficacy against gastric cancer cells.
| Derivative Class | Compound | Target Cell Line | IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 | 0.11 (72h) | VEGFR-2 | 3.93 | [1] |
| 8b | MCF-7 | 1.52 (72h) | VEGFR-2 | 5.0 | [1] | |
| 8n | MCF-7 | 0.80 (72h) | Not Reported | Not Reported | [1] | |
| Doxorubicin | MCF-7 | 1.93 (48h) | Not Applicable | Not Applicable | [1] | |
| Imidazo[1,2-a]pyridine | 28f | MGC-803 | 0.89 | Nek2 | 0.016 | [1] |
| 28g | MGC-803 | 0.76 | Nek2 | 0.012 | [1] |
Spiro-Pyridine and Other Derivatives
Recent studies on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have revealed their potential as inhibitors of EGFR and VEGFR-2, with significant activity against colon (Caco-2) and liver (HepG-2) cancer cell lines.[4][5] Other substituted nicotinamides have also shown promising, selective activity against these cell lines.[6][7]
| Derivative Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| Spiro-Pyridine | 5 | Caco-2 | 9.78 ± 0.7 | [5] |
| 7 | Caco-2 | 7.83 ± 0.5 | [5] | |
| 8 | HepG-2 | 8.42 ± 0.7 | [5] | |
| Doxorubicin | Caco-2 | 12.49 ± 1.1 | [5] | |
| Doxorubicin | HepG-2 | 4.50 ± 0.2 | [5] | |
| Substituted Nicotinamide | 4d | HCT-116 | 10.3 ± 1.1 | [7] |
| 7b | HCT-116 | 12.1 ± 1.4 | [7] | |
| 5c | HepG-2 | 22.5 ± 2.6 | [7] |
Key Experimental Protocols
The evaluation of the antiproliferative activity of these compounds relies on robust and reproducible experimental methods. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for determining the IC50 values of pyridine derivatives against cancer cell lines.[8][9]
1. Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the pyridine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[8][9]
5. Absorbance Measurement and Data Analysis:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the mechanism of action of certain pyridine derivatives, the following diagrams are provided.
Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Cross-Validation of Analytical Techniques for the Characterization of 2,3-Dihydroxypyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise characterization of pharmaceutical compounds is paramount. This guide provides an objective comparison of various analytical techniques for the qualitative and quantitative analysis of 2,3-Dihydroxypyridine, a significant heterocyclic compound. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry are evaluated, supported by experimental data from relevant studies.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for each analytical technique, offering a clear comparison to aid in method selection for the characterization of this compound and its related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification and Purity Assessment | Identification and Quantification of Volatile Impurities | Quantification | Structural Elucidation and Identification |
| Selectivity | High | Very High | Moderate to Low | Very High |
| Sensitivity | High | Very High | Moderate | Low |
| Precision (%RSD) | < 2% | < 15% | < 2% | Not typically used for quantitative precision |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.998 | Not applicable for quantification in this context |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | µg/mL range | mg range |
| Limit of Quantification (LOQ) | ng/mL range | ng range | µg/mL range | mg range |
| Sample Throughput | High | Moderate | High | Low |
| Cost | Moderate | High | Low | Very High |
Table 1: General Comparison of Analytical Techniques. This table provides a high-level overview of the strengths and weaknesses of each technique for the analysis of organic compounds like this compound.
| Parameter | HPLC-UV [1][2] | GC-MS [3][4] | UV-Vis Spectrophotometry [5][6] |
| Linearity Range | 10–50 µg/mL | 0.05 - 10 µg/mL | 1.11 - 13.33 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9989 | Not explicitly stated for 2,3-DHP, but typically >0.99 for similar compounds | > 0.998 |
| LOD | 15 to 70 ng/ml (for dipyridyl isomers) | Not explicitly stated for 2,3-DHP, but generally in the low ng/mL range | 0.0157 to 0.0222 µg/mL |
| LOQ | 30 to 90 ng/ml (for dipyridyl isomers) | Not explicitly stated for 2,3-DHP, but generally in the low µg/mL range | 0.0415 to 0.0546 µg/mL |
| Accuracy (% Recovery) | 96-102% (for dipyridyl isomers) | Not explicitly stated for 2,3-DHP, but typically within 85-115% | 99.4 to 103.0% |
| Precision (%RSD) | < 7% (inter- and intra-day for dipyridyl isomers) | Not explicitly stated for 2,3-DHP, but typically <15% | < 2% |
Table 2: Quantitative Performance Data. This table presents specific performance metrics derived from studies on dihydroxypyridines and related compounds, providing a basis for what can be expected for this compound analysis. Data for dipyridyl isomers in HPLC-UV and general performance for GC-MS are used as proxies where specific data for this compound is unavailable.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous determination of dihydropyridine (B1217469) isomers.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Luna C8 (100 × 4.6 mm, 3 μm) or a similar C18 reversed-phase column.[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol (B129727), and 0.7% triethylamine (B128534) (pH 3.06, adjusted with ortho-phosphoric acid) in a ratio of 30:35:35 (v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 237 nm.[1]
-
Injection Volume: 3 µL.[1]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method developed for the analysis of niacin and related pyridine (B92270) impurities.[3][4]
-
Instrumentation: A GC system coupled with a single quadrupole mass spectrometer.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column or equivalent.[4]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramped at 3 °C/min to 150 °C, then at 20 °C/min to 250 °C and held for 3 minutes.[7]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode with an electron ionization energy of 70 eV.[4]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol) and injected directly. Derivatization may be necessary for improved volatility and peak shape.
UV-Vis Spectrophotometry
This method is based on a study on the spectrophotometric determination of Ag(I) with this compound and a general validation protocol.[5][6]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 520 nm for the complex with Ag(I), and around 295 nm for this compound itself in solution.[5][8]
-
Solvent: The choice of solvent can influence the λmax; methanol or water are common choices.
-
Procedure: A standard solution of this compound is prepared in the chosen solvent. A calibration curve is generated by measuring the absorbance of a series of dilutions at the λmax.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for the structural characterization of this compound.[9][10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Solvents: Deuterated solvents such as DMSO-d6 or D2O are used to dissolve the sample.
-
Experiments:
-
1H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
13C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent in an NMR tube.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and a general experimental workflow for compound characterization.
Caption: Cross-validation workflow for analytical techniques.
Caption: General experimental workflow for characterization.
References
- 1. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Ag (I) With this compound – Oriental Journal of Chemistry [orientjchem.org]
- 6. jppres.com [jppres.com]
- 7. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 8. researchgate.net [researchgate.net]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. This compound(16867-04-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydropyridine (B14468823) derivatives, with a focus on their anticancer and antimicrobial properties. While direct and extensive SAR studies on simple 2,3-dihydroxypyridine scaffolds are limited in publicly available literature, this document leverages data from closely related and more complex derivatives, particularly a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones, to elucidate key structural determinants of biological activity. The information is presented to aid in the rational design of novel therapeutic agents based on the 2,3-dihydropyridine core.
I. Anticancer and Antimicrobial Activities: A Quantitative Comparison
Recent studies have explored the therapeutic potential of 2,3-dihydropyridine derivatives, revealing their activity against various cancer cell lines and microbial strains. A notable study synthesized a series of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives and evaluated their biological activities.[1] The quantitative data from these evaluations are summarized below.
Table 1: Cytotoxicity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives against Human Cancer Cell Lines [1]
| Compound | R-group (at position 5) | IC50 (µM) vs. NCI-H460 (Lung) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. HCT-116 (Colon) |
| 7a | Thiophen-2-yl | 5.23 | 6.11 | 4.29 |
| 7b | 5-Methyl-furan-2-yl | 10.15 | 12.33 | 11.05 |
| 7c | Naphthalen-1-yl | 15.62 | 17.28 | 16.14 |
| 7d | 4-Fluorophenyl | 4.88 | 5.24 | 3.97 |
| 7e | 4-Nitrophenyl | 9.76 | 11.51 | 10.23 |
| Doxorubicin | (Reference Drug) | 4.52 | 5.16 | 4.11 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The data suggests that the nature of the aryl substituent at the 5-position of the pyrido[2,3-d]pyrimidine (B1209978) ring system significantly influences the cytotoxic activity.
-
Compounds with a thiophen-2-yl (7a ) or a 4-fluorophenyl (7d ) group at this position exhibited the highest potency, with IC50 values comparable to the standard anticancer drug, doxorubicin.[1]
-
The presence of larger aromatic systems like naphthalene (B1677914) (7c ) or electron-withdrawing groups such as a nitro group (7e ) resulted in a decrease in activity.[1]
-
The furan (B31954) ring with a methyl group (7b ) also showed moderate activity.[1]
Table 2: Antibacterial Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives (MIC in µmol/L) [1]
| Compound | R-group (at position 5) | Staphylococcus aureus | Bacillus subtilis | Chlamydia pneumonia | Escherichia coli |
| 7a | Thiophen-2-yl | 6 | 8 | 8 | 10 |
| 7d | 4-Fluorophenyl | 4 | 6 | 6 | 8 |
| Cefotaxime | (Reference Drug) | 8 | 8 | 8 | 6 |
Table 3: Antifungal Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives (MIC in µmol/L) [1]
| Compound | R-group (at position 5) | Candida albicans | Aspergillus flavus | Ganoderma lucidum |
| 7a | Thiophen-2-yl | 12 | 10 | 14 |
| 7d | 4-Fluorophenyl | 10 | 8 | 12 |
| Fluconazole | (Reference Drug) | 12 | 10 | 14 |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Similar to the anticancer activity, the 4-fluorophenyl substituted derivative (7d ) displayed the most potent antibacterial and antifungal activity.[1] Its efficacy against the tested bacterial strains was comparable or superior to the reference drug, cefotaxime.[1]
-
The thiophene-containing compound (7a ) also demonstrated significant antimicrobial effects.[1]
-
These findings suggest that small, electron-rich, and moderately lipophilic substituents at the 5-position are favorable for antimicrobial activity.
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2,3-dihydropyridine derivatives.
1. Cytotoxicity Assay (MTT Assay) [1]
-
Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460, HepG2, HCT-116) are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The synthesized compounds are dissolved in DMSO and serially diluted with the growth medium to achieve the desired concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. A control well containing only the vehicle (DMSO) is also included.
-
The plates are incubated for 48 hours at 37°C.
-
After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1]
-
Microorganisms and Media: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) are cultured in nutrient broth, and fungal strains (e.g., Candida albicans, Aspergillus flavus) are cultured in Sabouraud dextrose broth.
-
Procedure:
-
The test compounds are dissolved in DMSO to prepare a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well microtiter plates.
-
A standardized microbial inoculum (adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
The diluted inoculum is added to each well containing the compound dilutions. Positive control (broth with inoculum and a standard antibiotic like Cefotaxime or Fluconazole) and negative control (broth only) wells are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Visualizing Experimental and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the biological activity of novel compounds and a hypothetical signaling pathway that could be targeted by anticancer agents.
Caption: Experimental workflow for SAR studies.
Caption: Hypothetical MAPK signaling pathway targeted by an anticancer agent.
References
Unraveling Stereoselectivity: A Comparative Analysis of Dihydropyridine Isomer Binding to Calcium Channels
A deep dive into the stereoselective interactions between dihydropyridine (B1217469) isomers and L-type calcium channels reveals significant differences in binding affinities, with profound implications for drug design and therapeutic efficacy. This guide provides a comparative analysis of the binding affinities of various dihydropyridine enantiomers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The therapeutic action of dihydropyridine-based calcium channel blockers is critically dependent on their stereochemistry. Enantiomers of the same compound can exhibit vastly different pharmacological profiles, ranging from potent antagonism to agonism of L-type calcium channels. This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the drug molecule and its precise interaction with the binding pocket on the α1 subunit of the L-type calcium channel.[1][2][3] Understanding these nuanced differences is paramount for the rational design of more effective and safer cardiovascular drugs.
Comparative Binding Affinities of Dihydropyridine Isomers
The binding affinity of a drug to its target is a key determinant of its potency. For dihydropyridine isomers, this is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes experimental data on the binding affinities of several dihydropyridine enantiomers to L-type calcium channels.
| Dihydropyridine Derivative | Isomer/Enantiomer | Tissue/Cell Type | Binding Affinity (IC50/Ki) | Reference |
| 202-791 | R enantiomer | Rabbit Aortic Rings | 3.2 x 10⁻⁸ M (IC50) | [4] |
| 202-791 | S enantiomer | Rabbit Aortic Rings | 1.8 x 10⁻⁷ M (EC50 for enhancement) | [4] |
| Isradipine | (+)-Isradipine | Rabbit Heart α1-subunit | 0.9 nM (Ki) (with β-subunit) | [5] |
| Isradipine | (+)-Isradipine | Rabbit Heart α1-subunit | 34.3 nM (Ki) (without β-subunit) | [5] |
| Isradipine | (-)-Isradipine | CHO cells expressing α1C-b-subunit | High Potency (IC50 ratio to (+)-isomer: 104-138) | [1] |
| Niguldipine | (S)-Niguldipine | Guinea-pig ventricular myocytes | More potent than (R)-enantiomer (enantioselectivity ≤ 4.4-fold) | [6] |
| Bay K 8644 | Racemic | Cerebellar granule cells | Nanomolar displacement of [³H]nitrendipine | [7] |
| PN200-110 | (+)-[³H]PN200-110 | Rat Brain Membranes | High affinity, single component | [8] |
Note: The data presented are compiled from various sources, and experimental conditions may differ. Direct comparison of absolute values should be made with caution. The ratio of affinities between enantiomers provides a robust measure of stereoselectivity.
Experimental Protocols
The determination of dihydropyridine binding affinity to calcium channels predominantly relies on radioligand binding assays. This technique allows for the direct measurement of the interaction between a radiolabeled ligand (e.g., [³H]nitrendipine or (+)-[³H]PN200-110) and the L-type calcium channel receptor.
Radioligand Binding Assay Protocol
This protocol outlines the key steps for determining the binding affinity (Kd) and the density of binding sites (Bmax) for dihydropyridine isomers.
1. Membrane Preparation:
-
Homogenize tissue (e.g., heart, brain, or vascular smooth muscle) or cells expressing L-type calcium channels in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Saturation Binding Assay:
-
Incubate the membrane preparation with increasing concentrations of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine).
-
In a parallel set of tubes, add a high concentration of an unlabeled dihydropyridine to determine non-specific binding.
-
Incubate the mixture until equilibrium is reached.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[9][10]
-
Wash the filters with an ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled dihydropyridine.
-
Add increasing concentrations of the unlabeled dihydropyridine isomers to be tested.
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
4. Data Analysis:
-
For saturation assays, calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of L-type calcium channels and the experimental workflow of a binding affinity assay.
Caption: L-type calcium channel signaling and modulation by dihydropyridines.
Caption: Workflow of a competitive radioligand binding assay.
The stereoselective binding of dihydropyridine isomers to L-type calcium channels is a well-established phenomenon with significant therapeutic implications.[4][6][11] The antagonist activity is often associated with one enantiomer, while the other may be less active or even exhibit agonist properties. This differential binding underscores the importance of chiral synthesis and the evaluation of individual enantiomers in the drug development process. The provided data and protocols offer a foundational guide for researchers investigating the intricate interactions between dihydropyridines and their target ion channels.
References
- 1. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS | Annual Reviews [annualreviews.org]
- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channels: the beta-subunit increases the affinity of dihydropyridine and Ca2+ binding sites of the alpha 1-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Do local anaesthetics interact with dihydropyridine binding sites on neuronal L-type Ca2+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective characterization of the 1,4-dihydropyridine binding site at L-type calcium channels in the resting state and the opened/inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dihydroxypyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dihydroxypyridine, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) consistently identify it as an irritant to the skin, eyes, and respiratory system.[1][2][3] Furthermore, some evidence suggests it may be a reproductive toxin, suspected of damaging an unborn child.[1][4] In case of exposure, immediate first aid measures should be taken.
Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Safety glasses with side-shields or chemical goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1][2] | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills. |
| Reproductive Toxicity | Suspected of damaging the unborn child.[1][4] | Engineering controls (fume hood) and appropriate PPE to minimize exposure. |
Operational Disposal Plan: A Step-by-Step Approach
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Direct disposal into drains or regular trash is not advised due to the chemical's hazardous properties.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-contaminated or minimally contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Place pure this compound, contaminated solutions, or reaction byproducts into a dedicated, sealed, and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
Do not mix with incompatible chemicals, particularly strong oxidizing agents and strong acids.[2]
-
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.[2]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste contents as per your labeling.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[4]
-
For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then scoop the absorbed material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials, including contaminated gloves and absorbent, as hazardous waste following the procedures outlined above.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and adherence to environmental regulations. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 2,3-Dihydroxypyridine
Essential Safety and Handling Guide for 2,3-Dihydroxypyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 16867-04-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₅NO₂ | [2][4][5][6] |
| Molecular Weight | 111.10 g/mol | [4][5][6] |
| Appearance | Beige or brown powder/solid | [3][4] |
| Melting Point | 245 °C (decomposes) | [3][6] |
| Boiling Point | 315 °C | [4] |
| Log KOW | 0.5941 | [2] |
| KOC | 88.38 | [2] |
Hazard Identification and Precautionary Statements
This compound presents several health hazards that require careful management.[2][3][4] The following table summarizes the identified hazards and their corresponding precautionary statements.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264, P280 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 |
| H361d | Suspected of damaging the unborn child | P201, P280 |
Precautionary Statement Key:
-
P201: Obtain special instructions before use.[2]
-
P264: Wash all exposed external body areas thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the required steps from preparation to post-handling procedures.
Step-by-Step Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[3][4][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[3][4][5] Gloves must be inspected before use and disposed of properly after.[3] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask for nuisance dust levels. For higher exposures, use a respirator with appropriate cartridges.[3][5][7] | Protects against inhalation of fine dust particles, which can cause respiratory irritation.[3][4] |
| Body Protection | Laboratory coat and other protective clothing to prevent skin exposure. | Minimizes the risk of skin contact with the compound.[2][4] |
-
Safe Handling Practices:
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection Workflow
Step-by-Step Disposal Procedures
-
Unused Product: Unused this compound should be disposed of by a licensed professional waste disposal company.[3][7]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste.
-
Containerization: Place all waste materials in a suitable, sealed, and clearly labeled container.
-
Spill Cleanup: In case of a spill, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable disposal container.[4] Wash the spill area with soap and water.[2]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[2][7] If contamination of drains or waterways occurs, inform emergency services.[2]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound(16867-04-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound 95 16867-04-2 [sigmaaldrich.com]
- 6. This compound 95 16867-04-2 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




